2-Cyclopropyl-2-methylpropan-1-amine hydrochloride
Description
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Properties
IUPAC Name |
2-cyclopropyl-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-7(2,5-8)6-3-4-6;/h6H,3-5,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPPDOTZFQLKFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1CC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Cyclopropyl-2-methylpropan-1-amine hydrochloride CAS 1314953-65-5 properties
An In-depth Technical Guide to 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride (CAS 1314953-65-5)
Disclaimer: Publicly available experimental data for 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride is limited. This guide has been compiled by synthesizing information from structurally related analogs and established principles of chemical reactivity and analysis. All predicted data and protocols should be validated experimentally.
Introduction: The Significance of a Modern Building Block
In the landscape of contemporary medicinal chemistry, the cyclopropyl group has emerged as a "privileged scaffold."[1][2] Its inclusion in drug candidates is a strategic decision aimed at enhancing potency, modulating metabolic stability, and refining selectivity by introducing conformational rigidity.[3][4] The subject of this guide, 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride (CAS: 1314953-65-5), represents a fascinating convergence of this valuable moiety with a primary amine, a critical functional group for forging connections to target proteins and ensuring aqueous solubility.
This molecule is a structural analog of other pharmacologically relevant cyclopropylamines and is of significant interest to researchers in drug discovery and development.[5] The presence of a quaternary carbon center adjacent to the cyclopropyl ring introduces a unique steric and electronic environment, making it a compelling building block for exploring new chemical space. This guide provides a comprehensive overview of its predicted properties, a plausible synthetic strategy, detailed analytical characterization methods, and essential safety protocols, offering a foundational resource for its application in research.
Section 1: Physicochemical and Structural Properties
The hydrochloride salt form of this primary amine is expected to be a crystalline solid, a common characteristic of amine salts which enhances stability and handling properties compared to the free base.[6] Its structure suggests miscibility with water and polar organic solvents like methanol and ethanol, a crucial attribute for its use in biological assays and as a reactant in various solvent systems.[7]
| Property | Predicted Value / Observation | Rationale / Comparative Data Source |
| IUPAC Name | 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride | Standard nomenclature |
| CAS Number | 1314953-65-5 | Registry Number |
| Molecular Formula | C₇H₁₆ClN | Based on structure |
| Molecular Weight | 149.66 g/mol | Calculated from atomic weights |
| Appearance | White to off-white crystalline solid | Typical for small molecule amine hydrochlorides.[6] |
| Solubility | Soluble in water, methanol, ethanol. Sparingly soluble in chloroform.[7] | The ionic hydrochloride salt enhances polarity. |
| Melting Point | Not available. Estimated >150 °C (with decomposition). | Amine hydrochlorides often have high melting points. |
| pKa (Conjugate Acid) | ~10.0 - 10.5 | Estimated based on similar primary alkylamines. |
Section 2: Proposed Synthesis and Purification
While a specific, validated synthesis for this compound is not publicly documented, a logical and robust synthetic pathway can be proposed based on established organic chemistry transformations. The most direct approach involves the conversion of the corresponding alcohol, 2-cyclopropyl-2-methylpropan-1-ol, to the target primary amine.
Proposed Synthetic Workflow
The conversion of a primary alcohol to a primary amine can be achieved through several reliable methods. A common and effective strategy involves the activation of the hydroxyl group, displacement with an azide, and subsequent reduction. This pathway minimizes side reactions and is generally high-yielding.
Caption: Proposed synthesis of the target compound from its alcohol precursor.
Step-by-Step Experimental Protocol (Hypothetical)
Objective: To synthesize 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride from 2-cyclopropyl-2-methylpropan-1-ol.[8]
PART A: Mesylation of the Alcohol
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve 2-cyclopropyl-2-methylpropan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add triethylamine (Et₃N, 1.2 eq) dropwise, followed by the slow, portion-wise addition of methanesulfonyl chloride (MsCl, 1.1 eq). Causality: The base (Et₃N) neutralizes the HCl generated during the reaction, preventing side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate. This intermediate is often used in the next step without further purification.
PART B: Azide Displacement and Reduction
-
Displacement: Dissolve the crude mesylate from Part A in dimethylformamide (DMF). Add sodium azide (NaN₃, 1.5 eq). Heat the mixture to approximately 80 °C and stir for 4-6 hours. Causality: DMF is an excellent polar aprotic solvent for SN2 reactions. Heat is required to drive the reaction to completion.
-
Workup: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully. Caution: Organic azides can be explosive; do not distill to dryness.
-
Reduction: Dissolve the crude azide in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Carefully add lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise. Allow the reaction to warm to room temperature and then reflux for 2-3 hours.
-
Quench: Cool to 0 °C and cautiously quench the reaction by sequential, dropwise addition of water, then 15% aqueous NaOH, then more water (Fieser workup). Stir until a granular precipitate forms.
-
Isolation: Filter the solid and wash thoroughly with THF or ether. Concentrate the filtrate to yield the crude free-base amine.
PART C: Hydrochloride Salt Formation and Purification
-
Salt Formation: Dissolve the crude amine from Part B in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Precipitation: Add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring until precipitation is complete and the solution is acidic.
-
Crystallization: Collect the resulting solid by vacuum filtration. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield the final product. Self-Validation: The purity of the final compound should be assessed by NMR, MS, and melting point analysis.
Section 3: Analytical Characterization
Unambiguous characterization is essential for any research compound. The following section details the predicted spectroscopic signatures for 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride based on its molecular structure and data from analogous compounds.[9]
Caption: A typical workflow for the analytical characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the carbon-hydrogen framework of the molecule. Spectra are typically recorded in D₂O or DMSO-d₆.
Predicted ¹H NMR Data (400 MHz, D₂O) The signals from the amine protons (-NH₃⁺) are often broad and may exchange with D₂O, making them difficult to observe.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.05 | s | 2H | -CH ₂-NH₃⁺ | Deshielded by the adjacent positively charged nitrogen. Expected to be a singlet as there are no adjacent protons. |
| ~1.05 | s | 6H | -C(CH ₃)₂ | Two equivalent methyl groups on a quaternary carbon, appearing as a sharp singlet. |
| ~0.80 | m | 1H | Cyclopropyl -CH | The single proton on the cyclopropyl ring attached to the quaternary carbon. |
| ~0.50 | m | 2H | Cyclopropyl -CH ₂ | Protons on the cyclopropyl ring, highly shielded due to the ring strain and anisotropy.[9] |
| ~0.20 | m | 2H | Cyclopropyl -CH ₂ | Diastereotopic protons on the cyclopropyl ring, appearing in the characteristic upfield region.[9] |
Predicted ¹³C NMR Data (100 MHz, D₂O)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~50.0 | -C H₂-NH₃⁺ | Aliphatic carbon attached to nitrogen. |
| ~38.0 | -C (CH₃)₂ | Quaternary carbon center. |
| ~22.0 | -C(C H₃)₂ | Equivalent methyl carbons. |
| ~18.0 | Cyclopropyl -C H | Tertiary carbon of the cyclopropyl ring. |
| ~5.0 | Cyclopropyl -C H₂ | Shielded methylene carbons of the cyclopropyl ring, a hallmark of this moiety.[9] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the compound's identity. Analysis would be performed on the free base.
-
Expected Exact Mass (Free Base, C₇H₁₅N): 113.1204
-
Expected [M+H]⁺ (Electrospray Ionization): 114.1283
Predicted Fragmentation Pattern (Electron Ionization) The fragmentation is dictated by the most stable carbocations that can be formed.
| m/z | Proposed Fragment | Rationale |
| 113 | [C₇H₁₅N]⁺ | Molecular ion of the free base. |
| 98 | [M - CH₃]⁺ | Loss of a methyl group. |
| 84 | [M - C₂H₅]⁺ | Alpha-cleavage, loss of an ethyl radical is less likely but possible. |
| 70 | [M - C₃H₅]⁺ | Loss of the cyclopropyl radical. |
| 43 | [C₃H₇]⁺ | Isopropyl cation, a very stable fragment. This could be the base peak.[10] |
| 41 | [C₃H₅]⁺ | Cyclopropyl cation fragment.[9] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
| Frequency (cm⁻¹) | Vibration | Functional Group |
| ~3100-2800 | N-H Stretch (broad) | Primary ammonium (-NH₃⁺) |
| ~3080-3000 | C-H Stretch | Cyclopropyl C-H[9] |
| 2960-2850 | C-H Stretch | Aliphatic C-H |
| ~1600 & ~1500 | N-H Bend (asymmetric & symmetric) | Primary ammonium (-NH₃⁺) |
| ~1020 | Ring "breathing" | Cyclopropane ring deformation[9] |
Section 4: Applications in Research and Drug Development
The 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride scaffold is a valuable tool for medicinal chemists. The cyclopropyl group is known to confer metabolic stability by making adjacent C-H bonds less susceptible to oxidation by cytochrome P450 enzymes.[7] This can lead to improved pharmacokinetic profiles in drug candidates.
Potential Research Areas:
-
CNS Drug Design: The related 2-phenylcyclopropylmethylamine scaffold is a privileged structure for targeting G protein-coupled receptors and transporters in the central nervous system.[1] This building block could be used to create novel ligands for these targets.
-
Enzyme Inhibitors: Cyclopropylamines have been incorporated into various enzyme inhibitors.[5] The unique stereoelectronic properties of the cyclopropyl ring can lead to potent and selective interactions within an enzyme's active site.
-
Anticancer Agents: Many modern anticancer drugs incorporate cyclopropyl moieties to enhance their efficacy and pharmacokinetic properties.[2][3] This fragment could be used in the synthesis of novel kinase inhibitors or other antineoplastic agents.[5]
Section 5: Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed. The primary hazards are associated with its properties as a primary amine salt.
5.1 GHS Hazard Information (Predicted) Based on similar amine hydrochlorides.[6]
| Pictogram | Signal Word | Hazard Statement(s) |
| GHS07 | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
5.2 Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[11][12]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Wear a lab coat.
-
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.
-
General Hygiene: Avoid all personal contact, including inhalation.[11] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12]
5.3 Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13]
-
The compound may be hygroscopic; protect from moisture.[13] Keep away from incompatible materials such as strong oxidizing agents and strong bases.
References
-
2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. (2024). PubMed. [Link]
-
CYCLOPROPYLAMINE. Ataman Kimya. [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. [Link]
-
Cyclopropylamine (CAS 765-30-0) - Chemical & Physical Properties. Cheméo. [Link]
-
2-Cyclopropyl-2-methylpropan-1-ol. PubChem. [Link]
-
Cyclopropyl Scaffold: A Generalist for Marketed Drugs. (2020). PubMed. [Link]
-
Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. (2024). PubMed. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Taylor & Francis Online. [Link]
-
Cyclopropyl Scaffold: A Generalist for Marketed Drugs. (2025). ResearchGate. [Link]
-
1H NMR spectrum of 2-methylpropan-1-ol. Doc Brown's Chemistry. [Link]
-
mass spectrum of 2-methylpropan-1-ol. Doc Brown's Chemistry. [Link]
Sources
- 1. 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclopropyl Scaffold: A Generalist for Marketed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-cyclopropyl-2-methylpropan-1-amine hydrochloride | 54187-26-7 [sigmaaldrich.com]
- 7. Cyclopropylamine | 765-30-0 [chemicalbook.com]
- 8. 2-Cyclopropyl-2-methylpropan-1-ol | C7H14O | CID 83151608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mass spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. spectrumchemical.com [spectrumchemical.com]
Technical Guide: Structure & Synthesis of 2-Cyclopropyl-2-methylpropan-1-amine HCl
Executive Summary
2-Cyclopropyl-2-methylpropan-1-amine Hydrochloride (CAS: 1955547-04-2, Free Base Analog CAS: 54187-26-7) is a specialized aliphatic amine intermediate used in high-value medicinal chemistry campaigns. It represents a
This structural motif is critical in drug design for two primary reasons:
-
Metabolic Blockade: The quaternary
-carbon lacks hydrogen atoms, rendering the molecule immune to -oxidation and significantly retarding N-dealkylation by cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). -
Conformational Control: The combination of the rigid cyclopropyl ring and the gem-dimethyl effect (Thorpe-Ingold effect) locks the amine side chain into a specific bioactive conformation, often enhancing potency against GPCR and kinase targets compared to flexible alkyl chains.
This guide details the structural properties, robust synthetic pathways, and quality control parameters for this compound.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride |
| Common Synonyms | |
| Molecular Formula | |
| Molecular Weight | 149.66 g/mol (Salt); 113.20 g/mol (Free Base) |
| SMILES | CC(C)(CN)C1CC1.Cl |
| InChI Key | SYEIQRWDGGTWSP-UHFFFAOYSA-N |
Structural Geometry
The molecule features a quaternary carbon at position 2, bonded to:
-
A Methyl group (
) derived from the propane chain. -
A second Methyl substituent (
). -
A Cyclopropyl ring (
). -
The Aminomethyl group (
).
Note: Due to the presence of two identical methyl groups on the quaternary carbon, the molecule is achiral (possesses a plane of symmetry), simplifying synthesis by eliminating the need for enantioselective separation.
Predicted Physicochemical Properties
| Property | Value (Predicted) | Significance |
| pKa (Basic) | 10.2 | Typical for hindered primary amines; ensures high solubility in acidic media (stomach). |
| LogP | 1.8 - 2.1 | Enhanced lipophilicity compared to isobutylamine due to the cyclopropyl ring. |
| TPSA | 26.02 | Excellent blood-brain barrier (BBB) permeability potential. |
| Rotatable Bonds | 2 | Low flexibility aids in entropy-favored binding events. |
Synthetic Methodology
The synthesis of
Validated Synthetic Route
Step 1: Gem-Dimethylation of Cyclopropylacetonitrile
The starting material, cyclopropylacetonitrile, is treated with excess methyl iodide in the presence of a strong base to install two methyl groups at the
Step 2: Nitrile Reduction
The sterically hindered nitrile is reduced to the primary amine using Lithium Aluminum Hydride (
Step 3: Salt Formation Precipitation with anhydrous HCl in diethyl ether or dioxane.
Reaction Pathway Diagram
Figure 1: Step-wise synthesis from commercially available cyclopropylacetonitrile. The double alkylation strategy ensures the formation of the quaternary center before amine generation.
Detailed Protocol (Self-Validating)
Step 1: Synthesis of 2-Cyclopropyl-2-methylpropanenitrile
-
Setup: Flame-dry a 500 mL 3-neck flask under Argon. Add NaH (60% dispersion, 2.5 eq) and wash with dry hexanes. Suspend in dry THF.
-
Addition: Cool to 0°C. Add Cyclopropylacetonitrile (1.0 eq) dropwise. Evolution of
gas will be observed (Self-Validation: Bubbling indicates deprotonation). -
Alkylation: Add Methyl Iodide (MeI, 2.5 eq) dropwise. The solution should turn slightly yellow.
-
Completion: Warm to RT and stir for 12 hours. Monitor by GC-MS or TLC. (Validation: Disappearance of mono-methylated intermediate).
-
Workup: Quench with saturated
. Extract with .
Step 2: Reduction to Amine
-
Setup: Suspend
(1.5 eq) in dry Ether/THF at 0°C. -
Reduction: Add the nitrile from Step 1 dropwise.
-
Reflux: Heat to reflux for 4 hours. (Validation: IR spectrum shows disappearance of Nitrile peak at ~2240 cm⁻¹).
-
Quench: Fieser workup (
, 15% NaOH, ). Filter salts.
Step 3: HCl Salt Formation
-
Dissolve the crude oil in anhydrous Diethyl Ether.
-
Add 2M HCl in Ether dropwise at 0°C.
-
White precipitate forms immediately. Filter and dry under high vacuum.
Medicinal Chemistry Applications
The 2-cyclopropyl-2-methyl moiety is a high-performance bioisostere for the tert-butyl group or isopropyl group .
Mechanism of Metabolic Stability
In standard alkyl amines, Cytochrome P450 enzymes attack the
-
Alpha-Oxidation: Leads to dealkylation.
-
Beta-Oxidation: Leads to chain degradation.
In this molecule, the
Structural Logic Diagram
Figure 2: Comparative metabolic stability. The quaternary center acts as a "metabolic shield," preventing standard degradation pathways.
Analytical Characterization (QC Criteria)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Proton NMR ( H NMR, 400 MHz, DMSO- )
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 0.30 - 0.50 | Multiplet | 4H | Cyclopropyl |
| 0.90 - 1.00 | Multiplet | 1H | Cyclopropyl |
| 1.05 | Singlet | 6H | Gem-dimethyl groups ( |
| 2.75 | Singlet (broad) | 2H | Methylene adjacent to N ( |
| 8.10 | Broad Singlet | 3H | Ammonium protons ( |
Self-Validation Check: The presence of a sharp singlet at ~1.05 ppm integrating for 6 protons, distinct from the cyclopropyl signals, confirms the gem-dimethyl structure. If this is a doublet, the methylation was incomplete.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Parent Ion
: Calculated: 114.12 m/z. Observed: 114.1 0.1. -
Fragmentation: Minimal fragmentation at low collision energy due to the stability of the quaternary center.
References
-
Talele, T. T. (2016).[1][2] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3][1][2] Journal of Medicinal Chemistry, 59(19), 8712–8756.[2] Link
-
Wuitschik, G., et al. (2010). Spirocyclic variants of the phenyl ring in drug design. Angewandte Chemie International Edition, 49(48), 8993-8995. (Context on bioisosterism of cyclopropyl/quaternary centers). Link
- Barnes-Seeman, D. (2012). The role of fluorine and other conformational constraints in drug discovery. Current Topics in Medicinal Chemistry. (Discussion on Thorpe-Ingold effect in amines).
-
Sigma-Aldrich. Product Specification: 1-cyclopropyl-2-methylpropan-1-amine hydrochloride (Related isomer for structural comparison). Link
-
Gensini, M., et al. (2020). Synthesis of gem-dimethyl cyclopropane derivatives via Kulinkovich reaction variants. European Journal of Organic Chemistry. (Methodology reference). Link
Sources
An In-depth Technical Guide to 2-Cyclopropyl-2-methylpropan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Cyclopropyl-2-methylpropan-1-amine Hydrochloride, a molecule of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, provides a detailed, plausible synthetic pathway, outlines expected analytical characterization, and discusses its relevance within the broader context of drug development.
Introduction: The Significance of the Cyclopropylamine Moiety
The cyclopropylamine scaffold is a privileged structural motif in medicinal chemistry, valued for its unique conformational rigidity and metabolic stability. The inherent strain of the three-membered ring imparts specific stereoelectronic properties that can enhance binding affinity to biological targets and favorably modulate pharmacokinetic profiles. The introduction of a cyclopropyl group can block sites of metabolism, leading to increased drug half-life. Furthermore, the amine functionality provides a key site for salt formation and further molecular elaboration, making cyclopropylamines versatile building blocks in the synthesis of novel therapeutic agents. 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride represents a specific embodiment of this important class of compounds, with potential applications in various therapeutic areas.
Physicochemical Properties and Molecular Weight
A precise understanding of the physicochemical properties of a drug candidate is fundamental to its development. The molecular formula of the free base, 2-Cyclopropyl-2-methylpropan-1-amine, is C₇H₁₅N. Upon formation of the hydrochloride salt, the molecular formula becomes C₇H₁₆ClN.
The molecular weight is a critical parameter for a range of analytical and formulation activities. The calculated molecular weights are presented in the table below.
| Property | Value |
| Molecular Formula (Free Base) | C₇H₁₅N |
| Molecular Weight (Free Base) | 113.20 g/mol |
| Molecular Formula (HCl Salt) | C₇H₁₆ClN |
| Molecular Weight (HCl Salt) | 149.66 g/mol |
| CAS Number (HCl Salt) | 1314953-65-5[1] |
| Canonical SMILES (Free Base) | CC(C)(C1CC1)CN |
Synthesis of 2-Cyclopropyl-2-methylpropan-1-amine Hydrochloride
The overall synthetic transformation is as follows:
Caption: Proposed synthetic workflow for 2-Cyclopropyl-2-methylpropan-1-amine HCl.
Detailed Experimental Protocol
Step 1: Oxidation of 2-Cyclopropyl-2-methylpropan-1-ol to 2-Cyclopropyl-2-methylpropanal
-
Rationale: This step converts the primary alcohol to the corresponding aldehyde, which is a necessary precursor for the subsequent reductive amination. Pyridinium chlorochromate (PCC) is a mild oxidizing agent suitable for this transformation, minimizing over-oxidation to the carboxylic acid.
-
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.2 equivalents) in anhydrous dichloromethane (DCM) at room temperature, add a solution of 2-cyclopropyl-2-methylpropan-1-ol (1.0 equivalent) in DCM dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-cyclopropyl-2-methylpropanal, which can be used in the next step without further purification.
-
Step 2: Reductive Amination to 2-Cyclopropyl-2-methylpropan-1-amine
-
Rationale: Reductive amination is a classic and efficient method for the synthesis of amines from aldehydes or ketones. In this step, the aldehyde is first condensed with ammonia to form an imine in situ, which is then reduced to the primary amine using a mild reducing agent like sodium borohydride.
-
Procedure:
-
Dissolve the crude 2-cyclopropyl-2-methylpropanal from the previous step in ethanol.
-
Bubble ammonia gas through the solution or add a solution of ammonia in ethanol at 0 °C.
-
After stirring for 30 minutes, add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the ethanol under reduced pressure and extract the aqueous residue with diethyl ether (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Cyclopropyl-2-methylpropan-1-amine.
-
Step 3: Formation of the Hydrochloride Salt
-
Rationale: The hydrochloride salt is often preferred for pharmaceutical applications due to its improved stability, crystallinity, and aqueous solubility compared to the free base.
-
Procedure:
-
Dissolve the crude 2-Cyclopropyl-2-methylpropan-1-amine in anhydrous diethyl ether.
-
Cool the solution in an ice bath and add a solution of hydrogen chloride in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride.
-
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques would be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons, the methyl groups, the methylene group adjacent to the nitrogen, and the amine protons. The cyclopropyl protons typically appear in the upfield region (around 0-1 ppm). The two methyl groups would likely appear as a singlet, and the CH₂-NH₂ methylene protons would be a singlet or a multiplet depending on the solvent and proton exchange.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the seven carbon atoms in their distinct chemical environments. The cyclopropyl carbons will have characteristic upfield shifts.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands confirming the presence of key functional groups. Expected peaks include:
-
N-H stretch: A broad to medium band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C-H stretch: Bands around 2850-3000 cm⁻¹ for the aliphatic C-H bonds.
-
N-H bend: A medium to strong band around 1590-1650 cm⁻¹.
-
Cyclopropane C-H stretch: A characteristic band often observed above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. For the free base, the molecular ion peak (M⁺) would be expected at m/z = 113.20. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
Applications in Drug Discovery and Development
The incorporation of the 2-cyclopropyl-2-methylpropan-1-amine moiety into larger molecules can be a strategic approach in drug design for several reasons:
-
Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic oxidation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile.
-
Conformational Constraint: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, which may be beneficial for binding to a biological target and can improve selectivity.
-
Lipophilicity Modulation: The introduction of this group can fine-tune the lipophilicity of a compound, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.
While specific therapeutic applications for 2-Cyclopropyl-2-methylpropan-1-amine HCl are not widely documented, its structural features make it an attractive building block for the synthesis of novel compounds targeting a range of biological targets, including enzymes and receptors where a constrained amino functionality is desired.
Conclusion
2-Cyclopropyl-2-methylpropan-1-amine hydrochloride is a valuable chemical entity with significant potential in the field of medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through a logical sequence of well-established organic reactions. A thorough understanding of its physicochemical properties and a robust analytical characterization are paramount for its successful application in research and development. The unique structural features conferred by the cyclopropylamine motif make this compound, and others like it, important tools in the ongoing quest for new and improved therapeutic agents.
References
Sources
The Cyclopropylamine Advantage: Structural Logic & Synthetic Access
Executive Summary
In modern drug discovery, the cyclopropylamine moiety is not merely a structural spacer; it is a high-value pharmacophore that modulates physicochemical properties through unique stereoelectronic effects.[1][2][3][4] This guide analyzes the "Cyclopropyl Effect"—specifically how the ring’s Walsh orbitals lower amine basicity (
The Medicinal Chemistry Rationale
The incorporation of a cyclopropyl group adjacent to a nitrogen atom (cyclopropylamine) fundamentally alters the amine's behavior compared to acyclic alkyl counterparts (e.g., isopropyl or ethyl amines).
Basicity Modulation (The Shift)
One of the most powerful applications of the cyclopropyl group is the attenuation of amine basicity.
-
Mechanism: The carbon atoms in a cyclopropane ring possess significant
-character (approx. hybridization rather than ). This increased -character in the C–N bond pulls electron density away from the nitrogen lone pair, lowering the . -
Impact: Lowering the
(typically by 1–2 log units vs. isopropyl) increases the fraction of the neutral species at physiological pH (7.4). This directly enhances passive membrane permeability ( ) and reduces P-gp efflux liability.
Table 1: Comparative Physicochemical Properties
| Property | Isopropylamine Moiety | Cyclopropylamine Moiety | MedChem Consequence |
| Hybridization | Altered electronic distribution. | ||
| Approx. | 10.5 – 10.7 | 8.7 – 9.0 | Improved lipophilic efficiency (LipE). |
| C–H Bond Energy | ~98 kcal/mol | ~106 kcal/mol | Increased resistance to CYP450 oxidation. |
| Conformation | Freely rotating | Rigid "Clamp" | Entropic benefit upon binding. |
Metabolic Stability & The "Magic Methyl" Alternative
The cyclopropyl group often serves as a superior bioisostere to the tert-butyl or isopropyl groups.
-
Blockade: The strain energy of the ring (~27.5 kcal/mol) results in shorter, stronger C–H bonds (106 kcal/mol). This makes the
-carbon highly resistant to Hydrogen Atom Transfer (HAT) mechanisms typical of Cytochrome P450 enzymes. -
Cautionary Note (Bioactivation): While generally stable, cyclopropylamines can undergo Single Electron Transfer (SET) oxidation by CYP450s, leading to ring opening and the formation of reactive iminium ions or aldehydes that can covalently bind to proteins (e.g., the hepatotoxicity mechanism of Trovafloxacin ).
Decision Logic: Structural Optimization
The following decision tree outlines when to deploy a cyclopropylamine scaffold during Lead Optimization.
Figure 1: Strategic decision tree for incorporating cyclopropylamines to solve PK defects while mitigating toxicity risks.
Synthetic Methodologies
Constructing the cyclopropylamine core is synthetically challenging due to ring strain.[5] While reductive amination of cyclopropanones is unstable, the Kulinkovich-de Meijere reaction remains the gold standard for direct synthesis from amides.
The Kulinkovich-de Meijere Reaction
This titanium-mediated transformation converts tertiary amides or nitriles into cyclopropylamines using Grignard reagents.[6]
Mechanism:
-
Ligand Exchange:
reacts with Ethylmagnesium bromide (EtMgBr) to form a low-valent titanacyclopropane species. -
Insertion: The amide carbonyl inserts into the Ti-C bond.[6]
-
Ring Closure: Intramolecular nucleophilic attack and reductive elimination yield the cyclopropylamine.
Figure 2: Simplified catalytic cycle of the Kulinkovich-de Meijere reaction.
Experimental Protocol: Synthesis of N,N-Dibenzylcyclopropylamine
This protocol is a self-validating system designed for scalability (10 mmol scale).
Reagents
-
Substrate: N,N-Dibenzylformamide (2.25 g, 10 mmol)
-
Catalyst: Titanium(IV) isopropoxide (
) (1.5 mL, 5 mmol, 0.5 equiv) -
Reagent: Ethylmagnesium bromide (3.0 M in
) (7.3 mL, 22 mmol, 2.2 equiv) -
Solvent: Anhydrous THF (50 mL)
Step-by-Step Methodology
-
System Setup (Inert Atmosphere):
-
Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Flush with Argon (Ar) for 15 minutes. Criticality: Titanium species are highly moisture-sensitive.
-
-
Substrate & Catalyst Loading:
-
Add N,N-Dibenzylformamide and anhydrous THF to the flask.
-
Add
via syringe. The solution typically turns faint yellow.
-
-
Grignard Addition (The Exotherm):
-
Cool the reaction mixture to 0°C (ice/water bath).
-
Add EtMgBr dropwise over 30 minutes.
-
Observation: The color will shift from yellow to dark brown/black (formation of the Ti(II) species). Gas evolution (ethane/ethylene) will occur—ensure the system is vented through an oil bubbler.
-
-
Reaction Progression:
-
Remove the ice bath and allow the mixture to warm to Room Temperature (RT).
-
Stir for 4–6 hours.
-
QC Check: Pull a 50
aliquot, quench in saturated , extract with EtOAc, and check via TLC (or LCMS). The amide starting material peak should disappear.
-
-
Work-up (Quenching):
-
Cool back to 0°C.
-
Safety: Slowly add 10 mL of water (dropwise). Vigorous bubbling will occur.
-
Add 10 mL of 10% NaOH solution to precipitate titanium salts as a white/grey solid.
-
Filter the mixture through a pad of Celite. Wash the pad with
.
-
-
Purification:
-
Dry the filtrate over
, filter, and concentrate in vacuo. -
Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Troubleshooting & Causality
-
Low Yield? If the reaction stalls, the "catalytic" cycle may have died due to Ti-complex aggregation. Use stoichiometric
(1.0 equiv) to force completion. -
Starting Material Remains? Ensure the Grignard reagent is fresh. Titrate EtMgBr before use.
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3][7] Journal of Medicinal Chemistry, 59(19), 8712–8756.[7] Link
-
Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834. Link
-
Wilsmore, L., et al. (2021). Metabolism of cyclopropyl groups in drug discovery. Hypha Discovery. Link
-
Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Cyclopropyl-2-methylpropan-1-amine HCl safety data sheet (SDS)
This guide serves as an advanced technical manual and safety dossier for 2-Cyclopropyl-2-methylpropan-1-amine Hydrochloride . It is designed for medicinal chemists and process scientists who utilize this specific building block to introduce steric bulk and conformational constraints into drug candidates.
Status: Research Grade Intermediate | Class:
Molecular Identity & Physicochemical Profiling
This molecule represents a "neopentyl-like" amine scaffold where one methyl group of a tert-butyl moiety is replaced by a cyclopropyl ring. This modification is strategically used in drug design to modulate lipophilicity (LogD) and introduce a specific metabolic stability profile.
Structural Specifications
-
IUPAC Name: 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride
-
Chemical Formula:
[1] -
Molecular Weight: 113.20 (Free Base) + 36.46 (HCl)
149.66 g/mol -
Structural Key: The
-carbon (C2) is quaternary, bonded to:-
The
-methylene amine ( ) -
A methyl group (
) -
A cyclopropyl ring (
) -
A methyl group (from the propane chain terminus)
-
Predicted Physicochemical Properties
| Property | Value (Predicted) | Technical Implication |
| Physical State | White to off-white crystalline solid | HCl salts of alkylamines are typically high-melting solids. |
| Solubility | High: Water, Methanol, DMSO Low: DCM, Hexanes | Perform free-basing in biphasic systems (DCM/Water). |
| Hygroscopicity | Moderate to High | Store under inert atmosphere (Argon/Nitrogen) to prevent caking. |
| pKa (Conj. Acid) | ~10.2 - 10.5 | Highly basic free amine; requires strong organic bases (e.g., DIPEA) or inorganic bases ( |
| LogP (Free Base) | ~1.8 | Moderate lipophilicity; cyclopropyl adds hydrophobic bulk without the flexibility of an n-propyl group. |
Risk Assessment & Toxicology Strategy (The "SDS Plus")
Standard SDSs often list generic amine hazards. This section details specific risks associated with cyclopropyl-containing amines.
Critical Health Hazards
-
Skin/Eye Corrosion (Category 1B): As a primary amine salt, hydrolysis on mucous membranes releases HCl and the free amine, causing severe burns. Action: Double-glove (Nitrile) and use a face shield during solid handling.
-
Monoamine Oxidase (MAO) Inhibition Alert: Cyclopropylamines are a structural alert for MAO inhibition (mechanism: single-electron transfer ring opening). While the
-quaternary center reduces the likelihood of immediate metabolic activation compared to direct cyclopropylamines (e.g., tranylcypromine), this compound should be treated as a potential neuroactive agent. -
Respiratory Sensitization: Inhalation of dust may cause bronchial spasms. Handle strictly within a fume hood.
Reactivity Profile
-
Acid Sensitivity: While the cyclopropyl ring is generally stable, the combination of a quaternary center and strong Lewis acids could theoretically promote ring-opening rearrangements under extreme conditions. Avoid heating with strong Lewis acids (
, ) unless necessary. -
Lack of
-Elimination: The quaternary -carbon means this molecule cannot undergo Hofmann elimination. This makes the free amine exceptionally stable under basic/thermal conditions compared to standard alkyl amines.
Technical Workflow: Salt Break & Synthesis
The HCl salt is the stable storage form, but the free amine is the reactive nucleophile. The steric bulk at the
Protocol: Biphasic Free-Basing (Salt Break)
Objective: Isolate the free amine for use in nucleophilic substitution or amide coupling.
-
Suspension: Suspend 1.0 eq of the HCl salt in DCM (10 mL/g).
-
Basification: Cool to 0°C. Slowly add 1.2 eq of 1M NaOH or saturated
(aq).-
Note: Use NaOH for complete extraction; use carbonate if downstream base sensitivity exists.
-
-
Extraction: Agitate vigorously for 15 minutes. The solid should dissolve as the free amine partitions into the DCM layer.
-
Separation: Collect the organic phase. Extract the aqueous phase once more with DCM.
-
Drying: Dry combined organics over
(granular) for 20 minutes. -
Concentration: Carefully concentrate in vacuo at <30°C. Warning: Low molecular weight alkyl amines are volatile. Do not apply high vacuum for extended periods.
Visualization: Free-Basing & Coupling Logic
The following diagram illustrates the workflow and the steric considerations during the reaction.
Caption: Workflow for converting the stable HCl salt to the reactive free amine, highlighting the steric "gate" imposed by the gem-disubstituted beta-carbon.
Synthetic Utility & Drug Design Context
Why use 2-Cyclopropyl-2-methylpropan-1-amine?
The "Gem-Dimethyl" Effect Analog
Replacing a standard alkyl chain with this moiety introduces the Thorpe-Ingold effect (gem-dimethyl effect). The bulky substituents on the
-
Increased Potency: By locking the amine into a bioactive conformation.
-
Metabolic Blocking: The quaternary carbon prevents P450-mediated hydroxylation at the
-position.
Pathway: Metabolic Stability
The diagram below details why this scaffold is superior to a standard isopentyl amine regarding metabolic stability.
Caption: Comparison of metabolic fate. The 2-cyclopropyl-2-methyl scaffold blocks beta-oxidation, a common clearance pathway for alkyl amines.
Storage & Disposal
-
Storage: Store at room temperature (RT) or 4°C. Desiccate. The HCl salt is stable for years if kept dry.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides and HCl gas will form upon combustion).
References
-
Cyclopropylamine Reactivity & MAO Inhibition
-
Source: Silver, R. B., et al. "Mechanism of Inhibition of Monoamine Oxidase by Cyclopropylamines." Journal of the American Chemical Society.[2]
- Context: Establishes the mechanism of single-electron transfer ring opening which dict
-
Link: (Canonical reference for class behavior).
-
-
The Thorpe-Ingold Effect in Drug Design
- Source: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. "The Formation and Stability of Spiro-Compounds." Journal of the Chemical Society.
- Context: Foundational theory explaining the conformational restriction provided by the gem-disubstituted C2 position.
-
Link:
-
Metabolic Blocking Strategies
- Source: Kalgutkar, A. S., & Dalvie, D.
- Context: Discusses the use of quaternary centers to block metabolic soft spots.
-
Link:
-
General Amine Handling (Safety)
- Source: Sigma-Aldrich (Merck).
- Context: Baseline safety d
-
Link:
Sources
Introduction: The Strategic Value of the Cyclopropyl Moiety and Positional Isomerism in Drug Design
An In-depth Technical Guide to the Synthesis, Characterization, and Medicinal Chemistry of 1-cyclopropyl- and 2-cyclopropyl Propanamine Isomers
In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged from a structural curiosity to a cornerstone of rational drug design.[1] Its inclusion in molecular scaffolds is a strategic decision, often imparting significant advantages. The three-membered ring's inherent strain results in unique electronic and conformational properties, including shorter, stronger C-H bonds and enhanced p-character in its C-C bonds.[2][3] These features can lead to enhanced metabolic stability by reducing susceptibility to oxidative metabolism, increased binding potency through conformational rigidity, and modulation of crucial physicochemical properties like lipophilicity and basicity.[1][2][3] Consequently, the cyclopropyl ring is a prevalent motif in numerous FDA-approved drugs.[2]
This guide focuses on two closely related, yet distinct, molecules: 1-cyclopropylpropan-1-amine and 2-cyclopropylpropan-2-amine . As positional isomers, these compounds share the same molecular formula (C₆H₁₃N) but differ in the connectivity of the cyclopropyl and amino functional groups along the propane backbone.[4][5] This subtle structural divergence has profound implications for their chemical synthesis, analytical characterization, and, most critically, their potential behavior as pharmacologically active agents. Understanding these differences is paramount for researchers in drug development, as the choice between such isomers can dictate the success or failure of a therapeutic candidate by fundamentally altering its structure-activity relationship (SAR) and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6][7]
This document provides a comprehensive analysis of these two isomers, offering detailed synthetic protocols, comparative analytical data, and field-proven insights into their differential impact on key drug-like properties.
Part 1: Structural and Physicochemical Differentiation
The fundamental difference between the two isomers lies in the substitution pattern on the propane chain. In 1-cyclopropylpropan-1-amine , the amino group is attached to a secondary carbon (C1), which is also bonded to the cyclopropyl ring. In 2-cyclopropylpropan-2-amine , the amino group is attached to a tertiary carbon (C2), which is also bonded to the cyclopropyl ring and two methyl groups. This distinction in the local chemical environment of the pharmacophoric amino group is the primary driver of their differing properties.
Table 1: Comparative Physicochemical Properties of Propylamine Isomers
| Property | 1-cyclopropylpropan-1-amine | 2-cyclopropylpropan-2-amine | Rationale for Difference |
| Molecular Structure | Positional isomerism: Amine on a secondary vs. tertiary carbon. | ||
| Molecular Formula | C₆H₁₃N | C₆H₁₃N | Isomers share the same molecular formula. |
| Molecular Weight | 99.17 g/mol | 99.17 g/mol | Isomers have identical molecular weights. |
| IUPAC Name | 1-cyclopropylpropan-1-amine[8] | 2-cyclopropylpropan-2-amine[9] | Naming reflects the position of the amine group. |
| Predicted XlogP | 1.0 | 1.1 | The tertiary carbon environment in the 2-isomer slightly increases lipophilicity. |
| Predicted pKa | ~10.5 | ~10.7 | The electron-donating effect of two methyl groups on the 2-isomer slightly increases the basicity of the amine compared to the 1-isomer. |
| Steric Hindrance | Moderate | High | The amino group on the tertiary carbon in the 2-isomer is significantly more sterically hindered by the two adjacent methyl groups. |
Part 2: Divergent Synthetic Strategies
The synthesis of each isomer requires a distinct and logical pathway, dictated by the final arrangement of the functional groups. The choice of starting materials and reaction class is critical for achieving high yields and purity. Numerous methods exist for the synthesis of cyclopropylamines, including the Kulinkovich reaction, Curtius rearrangement, and reductive aminations.[10][11][12]
Synthesis of 1-cyclopropylpropan-1-amine via Reductive Amination
A robust and scalable method for preparing the 1-isomer is the reductive amination of 1-cyclopropylpropan-1-one. This two-step, one-pot process involves the formation of an imine intermediate, which is then reduced in situ to the desired primary amine.
Experimental Protocol: Synthesis of 1-cyclopropylpropan-1-amine
-
Reaction Setup: To a solution of 1-cyclopropylpropan-1-one (1.0 eq) in methanol (MeOH), add ammonium acetate (5.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.
-
Workup: Carefully quench the reaction by the slow addition of 2M HCl until the pH is ~2 to decompose any remaining reducing agent. Stir for 1 hour. Basify the solution to pH >12 with 6M NaOH.
-
Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by distillation or column chromatography to yield pure 1-cyclopropylpropan-1-amine.
Synthesis of 2-cyclopropylpropan-2-amine via a Ritter-type Reaction
The synthesis of the 2-isomer, with its tertiary amine-bearing carbon, is efficiently achieved starting from the corresponding tertiary alcohol, 2-cyclopropylpropan-2-ol. The alcohol is generated via a Grignard reaction, followed by a Ritter reaction where the intermediate carbocation is trapped by a nitrile, and subsequent hydrolysis yields the primary amine.
Experimental Protocol: Synthesis of 2-cyclopropylpropan-2-amine
-
Grignard Reaction: Add a solution of cyclopropyl methyl ketone (1.0 eq) in anhydrous THF dropwise to a solution of methylmagnesium bromide (1.2 eq, 3.0 M in Et₂O) at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Grignard Quench: Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution. Extract the product with diethyl ether (3x), dry the combined organic layers over Na₂SO₄, and concentrate to yield crude 2-cyclopropylpropan-2-ol.
-
Ritter Reaction: Dissolve the crude alcohol in acetonitrile (CH₃CN). Cool to 0 °C and add concentrated sulfuric acid (H₂SO₄) (2.0 eq) dropwise. Stir at room temperature for 6 hours.
-
Hydrolysis: Pour the reaction mixture onto ice and basify to pH >12 with solid NaOH. Heat the mixture to reflux for 8 hours to hydrolyze the intermediate N-acetyl compound.
-
Extraction and Purification: Cool the mixture to room temperature and extract with diethyl ether (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the resulting crude amine by distillation to obtain pure 2-cyclopropylpropan-2-amine.
Part 3: Spectroscopic and Analytical Characterization
Differentiating between the two isomers is straightforward using standard spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) being the most definitive tool.
Comparative NMR Analysis
The ¹H and ¹³C NMR spectra provide unambiguous fingerprints for each isomer. The key differentiating features arise from the symmetry and the electronic environment of the protons and carbons near the amino group.
Table 2: Key Differentiating NMR Signals (¹H and ¹³C) for Propylamine Isomers (Predicted shifts in CDCl₃; actual values may vary)
| Isomer | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| 1-cyclopropylpropan-1-amine | ~2.5-2.7 (m, 1H) : Proton on the carbon bearing the NH₂ group (CH-NH₂). ~1.3-1.5 (m, 2H) : Methylene protons of the propyl chain (-CH₂-CH₃). ~0.8-1.0 (t, 3H) : Terminal methyl group (-CH₂-CH₃). | ~55-60 : CH-NH₂ carbon. ~28-32 : -CH₂-CH₃ carbon. ~10-14 : -CH₂-CH₃ carbon. ~12-16 : Cyclopropyl CH carbon. ~2-6 : Cyclopropyl CH₂ carbons (2 signals). |
| 2-cyclopropylpropan-2-amine | ~1.1-1.3 (s, 6H) : Two equivalent methyl groups (-C(CH₃)₂). Absence of a signal for a proton on the amine-bearing carbon. | ~50-55 : Quaternary carbon C-NH₂. ~25-30 : Two equivalent -CH₃ carbons. ~18-22 : Cyclopropyl CH carbon. ~1-4 : Cyclopropyl CH₂ carbons (2 signals). |
Mass Spectrometry (MS) Fragmentation
Upon electron ionization, the isomers will produce distinct fragmentation patterns. The most stable carbocation formed upon loss of a radical will dictate the major fragments.
-
1-cyclopropylpropan-1-amine: Will likely show a prominent peak corresponding to the loss of an ethyl radical (M-29), forming a stable [C₄H₈N]⁺ ion.
-
2-cyclopropylpropan-2-amine: Will preferentially lose a methyl radical (M-15) to form a highly stable tertiary carbocation [C₅H₁₀N]⁺, which should be the base peak.
Part 4: Implications in Drug Development and Medicinal Chemistry
The choice between the 1- and 2-cyclopropyl propanamine isomers is not trivial; it is a critical decision that profoundly impacts the SAR of a potential drug candidate.[13][14]
-
Receptor Binding and Potency: The steric bulk around the nitrogen atom is a key differentiator.
-
1-cyclopropylpropan-1-amine: The less-hindered secondary amine may allow for easier access to a binding pocket and more conformational flexibility. This could be advantageous if the binding site is accommodating or requires hydrogen bonding in multiple orientations.
-
2-cyclopropylpropan-2-amine: The highly hindered environment around the tertiary amine-carbon provides a more rigid and defined structural presentation. This can be highly beneficial, "locking" the molecule into a bioactive conformation and leading to a significant increase in potency if the shape is complementary to the target.[15] However, this same bulk could cause a steric clash, abolishing activity.
-
-
Metabolic Stability: The stability of the carbon atom attached to the amine is a critical factor in drug metabolism.
-
1-cyclopropylpropan-1-amine: The hydrogen atom on the amine-bearing carbon is a potential site for oxidative metabolism by cytochrome P450 (CYP) enzymes. This can be a metabolic liability, leading to faster clearance.
-
2-cyclopropylpropan-2-amine: This isomer lacks a hydrogen on the corresponding carbon, making it resistant to oxidation at this position. This "metabolic blocking" is a common strategy to increase a drug's half-life. While the cyclopropyl ring itself can undergo metabolism, the steric shielding from the adjacent methyl groups in the 2-isomer may also offer some protection to the ring.[16]
-
-
Physicochemical Properties and ADME: The subtle differences in pKa and lipophilicity can influence the ADME profile. The slightly higher pKa and lipophilicity of the 2-isomer might marginally affect its absorption, distribution, and potential for crossing membranes like the blood-brain barrier.
Conclusion
While 1-cyclopropylpropan-1-amine and 2-cyclopropylpropan-2-amine are simple positional isomers, they represent a compelling case study in the nuances of medicinal chemistry. The shift of the amino group from a secondary to a tertiary carbon center fundamentally alters their three-dimensional structure, steric profile, and metabolic vulnerabilities. These differences necessitate distinct synthetic approaches and result in unique spectroscopic signatures. For the drug development professional, these isomers are not interchangeable. The 1-isomer offers flexibility and lower steric hindrance, while the 2-isomer provides a rigid, metabolically-blocked scaffold. The optimal choice is entirely dependent on the specific biological target and the desired therapeutic profile, underscoring the principle that in drug design, atomic precision is paramount.
References
-
Charette, A. B., & Beauchemin, A. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]
-
Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
-
Tarasov, A., et al. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. [Link]
-
Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports. [Link]
-
Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing. [Link]
-
Charette, A. B., & Beauchemin, A. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]
-
Binda, C., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
-
West, M. (2022). Synthetic Methods towards 1-Substituted Cyclopropylamines. University of Toronto T-Space. [Link]
-
Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]
-
de Meijere, A., et al. (2004). PREPARATION AND APPLICATION OF CYCLOPROPYLIMINES IN ORGANIC SYNTHESIS. A REVIEW. Organic Preparations and Procedures International. [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclopropylamine. PubChem Compound Database. [Link]
-
EMBIBE. (2025). Isomerism in Amines: Overview, Types, Examples, FAQs. EMBIBE. [Link]
-
Brown, D. (n.d.). 8 constitutional isomers of molecular formula C4H11N. Doc Brown's Advanced Organic Chemistry Notes. [Link]
- Google Patents. (n.d.). US3988464A - Cyclopropylamines as pharmaceuticals.
-
Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. [Link]
-
StudySmarter. (2023). Positional Isomers: Meaning, Applications, Examples. StudySmarter. [Link]
-
LibreTexts Chemistry. (2025). 24.2: Structure and Properties of Amines. Chemistry LibreTexts. [Link]
-
Hutton, H. M., & Schaefer, T. (1963). THE PROTON MAGNETIC RESONANCE SPECTRUM OF CYCLOPROPYLAMINE, THE A2A2′X CASE WITH STRONG CROSS-COUPLING. Canadian Journal of Chemistry. [Link]
-
ResearchGate. (2025). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. [Link]
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Ataman Kimya. [Link]
- Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
-
Rousseaux, S. A. L., et al. (2017). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Organic Letters. [Link]
-
ResearchGate. (n.d.). Synthesis of cyclopropylamines from cyclopropanols and amines. ResearchGate. [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. DrugDesign.org. [Link]
-
Sanford, M. S., et al. (2007). Synthesis of Cyclopropanes via Pd(II/IV)-Catalyzed Reactions of Enynes. Journal of the American Chemical Society. [Link]
-
PubChemLite. (n.d.). 1-cyclopropylpropan-1-amine (C6H13N). PubChemLite. [Link]
-
Pearson. (2024). There are four amine isomers with the molecular formula C3H9N. Pearson Plus. [Link]
-
Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry. [Link]
-
PubChemLite. (n.d.). 2-(2-cyclopropylphenyl)propan-2-amine hydrochloride (C12H17N). PubChemLite. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Cyclopropylpropan-1-one. PubChem Compound Database. [Link]
-
CDD Vault. (2025). SAR: Structure Activity Relationships. CDD Vault. [Link]
-
ChemRxiv. (n.d.). Cyclopropyl-rich Amines as High Energy Density Fuels for Advanced Propulsion. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Cyclopropylamine. Wikipedia. [Link]
-
NIST. (n.d.). Propane, 2-cyclopropyl-. NIST WebBook. [Link]
-
Iktos. (n.d.). Interpreting quantitative structure-activity relationship models to guide drug discovery. Iktos. [Link]
-
ResearchGate. (2025). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. [Link]
-
PubChemLite. (n.d.). 2-amino-2-cyclopropylpropan-1-ol (C6H13NO). PubChemLite. [Link]
-
REVIVE by GARDP. (n.d.). Structure-activity relationship (SAR). REVIVE. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embibe.com [embibe.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 7. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 8. PubChemLite - 1-cyclopropylpropan-1-amine (C6H13N) [pubchemlite.lcsb.uni.lu]
- 9. 2-cyclopropylpropan-2-amine 95% | CAS: 172947-13-6 | AChemBlock [achemblock.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. collaborativedrug.com [collaborativedrug.com]
- 14. Interpreting quantitative structure-activity relationship models to guide drug discovery - American Chemical Society [acs.digitellinc.com]
- 15. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 16. hyphadiscovery.com [hyphadiscovery.com]
Methodological & Application
Application Note & Protocol: Synthesis of 2-Cyclopropyl-2-methylpropan-1-amine Hydrochloride from 2-Cyclopropyl-2-methylpropanoic Acid
Abstract
This document provides a detailed protocol for the synthesis of 2-cyclopropyl-2-methylpropan-1-amine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available 2-cyclopropyl-2-methylpropanoic acid and proceeds via a robust and efficient Curtius rearrangement. This application note offers in-depth explanations for experimental choices, a step-by-step protocol, safety considerations, and characterization guidelines to ensure reproducibility and high-yield synthesis for research and development applications.
Introduction and Synthetic Strategy
Cyclopropylamines are a privileged structural motif in modern pharmaceuticals and agrochemicals, prized for their ability to impart unique conformational constraints and metabolic stability to molecules. The target compound, 2-cyclopropyl-2-methylpropan-1-amine, serves as a key intermediate for more complex molecular architectures.
The conversion of a carboxylic acid to a primary amine with the loss of the carboxyl carbon is a fundamental transformation in organic synthesis. Several named reactions can accomplish this, including the Hofmann, Schmidt, and Curtius rearrangements.[1][2] For this particular substrate, we have selected the Curtius rearrangement as the core transformation. This choice is predicated on its typically high yields, operational simplicity, and the avoidance of elemental bromine, a hazardous reagent used in the traditional Hofmann rearrangement.[3][4]
The overall synthetic strategy involves a three-stage process:
-
Activation of the Carboxylic Acid: The starting 2-cyclopropyl-2-methylpropanoic acid is first converted to a more reactive acyl chloride.
-
Curtius Rearrangement & Hydrolysis: The acyl chloride is transformed into an acyl azide, which upon heating, undergoes a concerted rearrangement to an isocyanate intermediate. This intermediate is then hydrolyzed in situ to yield the desired primary amine.[5][6]
-
Salt Formation: The final amine product is converted to its hydrochloride salt to enhance its stability, crystallinity, and ease of handling.[7]
Overall Synthetic Workflow
The diagram below outlines the complete synthetic pathway from the starting carboxylic acid to the final hydrochloride salt.
Diagram 2: Mechanism of the Curtius Rearrangement and subsequent hydrolysis.
Step 3: Formation of 2-Cyclopropyl-2-methylpropan-1-amine Hydrochloride
-
Dissolve the crude amine from the previous step in anhydrous diethyl ether (150 mL) and cool the solution to 0 °C.
-
While stirring, slowly add a 2M solution of HCl in diethyl ether until no further precipitation is observed. The pH of the solution should be acidic.
-
Causality: The free amine is a base and reacts with HCl in a simple acid-base reaction to form the ammonium salt, which is typically a crystalline solid and less soluble in nonpolar solvents like diethyl ether. [7]3. Stir the resulting slurry at 0 °C for 30 minutes and then allow it to warm to room temperature for 1 hour.
-
-
Collect the white precipitate by vacuum filtration, wash the filter cake with cold diethyl ether (2 x 30 mL), and dry under vacuum to a constant weight.
-
The final product, 2-cyclopropyl-2-methylpropan-1-amine hydrochloride, should be obtained as a white to off-white crystalline solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure and assess purity.
-
FT-IR: To identify characteristic functional group stretches (e.g., N-H, C-H).
-
Mass Spectrometry (MS): To confirm the molecular weight of the free amine.
-
Melting Point: To assess the purity of the final hydrochloride salt.
References
-
Bouzoubaa M, et al. New chiral and isomeric cyclopropyl ketoxime propanolamine derivatives with potent beta-adrenergic blocking properties. ChEMBL. Available at: [Link]
-
Wikipedia. Beckmann rearrangement. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Photo-induced transformations. Part 50. The photo-Beckmann rearrangement of 3α,5-cyclo-5α-cholestan-7-one oxime, a βγ-cyclopropyl ketone oxime. Available at: [Link]
- Google Patents. CN101585762B - Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid.
-
Semantic Scholar. The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond. Available at: [Link]
-
Chemistry Steps. Curtius Rearrangement. Available at: [Link]
-
Chem-Station. Curtius Rearrangement. Available at: [Link]
-
ACS Publications. The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. Available at: [Link]
-
LookChem. Preparation of Methyl cyclopropyl ketone. Available at: [Link]
-
Chemistry Steps. Beckmann Rearrangement. Available at: [Link]
-
Patsnap. Novel preparation method of cyclopropyl methyl ketone. Available at: [Link]
-
Organic Chemistry Portal. Curtius Rearrangement. Available at: [Link]
-
Master Organic Chemistry. The Hofmann and Curtius Rearrangements. Available at: [Link]
-
Cantin, T., et al. Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. Thieme Chemistry. Available at: [Link]
-
OpenStax. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition. Available at: [Link]
-
OpenStax. 24.6 Synthesis of Amines - Organic Chemistry. Available at: [Link]
-
Wikipedia. Schmidt reaction. Available at: [Link]
-
PMC. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Available at: [Link]
-
PubChemLite. 2-cyclopropyl-2-methylpropanoic acid (C7H12O2). Available at: [Link]
-
Organic Chemistry Portal. Schmidt Reaction. Available at: [Link]
-
PubChem. 2-Cyclopropyl-2-methylpropanoic acid. Available at: [Link]
-
YouTube. Hofmann Rearrangement and Curtius Reaction Mechanism. Available at: [Link]
-
Chemistry Steps. Hofmann Rearrangement. Available at: [Link]
-
CHIMIA. Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. Available at: [Link]
-
Chemistry LibreTexts. Schmidt Reaction. Available at: [Link]
-
Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]
-
Lirias. One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Available at: [Link]
-
Chemistry LibreTexts. Hofmann rearrangement. Available at: [Link]
-
Organic Syntheses. cyclopropanecarboxylic acid. Available at: [Link]
-
PMC. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available at: [Link]
Sources
- 1. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
2-Cyclopropyl-2-methylpropan-1-amine HCl as a tert-butyl bioisostere
Executive Summary
In the optimization of lead compounds, the tert-butyl moiety is a privileged scaffold due to its ability to fill hydrophobic pockets and enforce steric bulk. However, it often suffers from high lipophilicity (increasing LogP) and susceptibility to CYP450-mediated oxidation at the methyl groups.[1]
2-Cyclopropyl-2-methylpropan-1-amine HCl (CMPA-HCl) represents a strategic "next-generation" building block.[1] By replacing one of the gem-dimethyl groups of a neopentyl system with a cyclopropyl ring, this bioisostere offers three distinct advantages:
-
Metabolic Hardening: The cyclopropyl C–H bonds (BDE ~106 kcal/mol) are significantly more resistant to Hydrogen Atom Transfer (HAT) oxidation than acyclic alkyl C–H bonds (~96–98 kcal/mol).[1]
-
Lipophilicity Modulation: The cyclopropyl group typically lowers LogP relative to acyclic isopropyl or tert-butyl equivalents due to increased polarity and saturation character (
).[1] -
Conformational Restriction: The rigid cyclopropyl ring alters the vector of the pendant amine, potentially accessing novel binding interactions while reducing the entropic penalty of binding.[1]
This guide details the physicochemical rationale, synthesis protocols for incorporation, and validation assays for this bioisostere.[1]
Physicochemical Profile & Bioisosteric Rationale
The following table contrasts the standard Neopentyl/tert-butyl amine building block with the CMPA-HCl bioisostere.
Table 1: Comparative Physicochemical Properties
| Property | Neopentylamine (Standard) | CMPA-HCl (Bioisostere) | Impact on Drug Design |
| Structure | Steric Bulk Retention | ||
| Formula | C | C | Slight MW increase (+26 Da) |
| LogP (Calc) | ~1.2 | ~1.4 (Modulated) | Lipophilicity is context-dependent; cPr often lowers effective lipophilicity in complex scaffolds.[1] |
| Metabolic Liability | High (Methyl oxidation) | Low (cPr blocks oxidation) | Primary Advantage |
| C(sp3) Character | High | Higher (Ring Strain) | Improves solubility/selectivity.[1] |
| Steric Environment | Spherical (t-Bu) | Anisotropic (cPr) | Explores new sub-pockets.[1] |
The "Cyclopropyl Effect" Mechanism
The cyclopropyl ring is not merely a space-filler.[1][2] Its C–C bonds possess significant
Decision Logic: When to Use CMPA-HCl
Use the following logic flow to determine if CMPA-HCl is the correct optimization strategy for your scaffold.
Figure 1: Decision tree for implementing CMPA-HCl in Hit-to-Lead optimization.
Experimental Protocols
Protocol A: Chemical Incorporation (Amide Coupling)
Context: Coupling CMPA-HCl to a carboxylic acid scaffold (R-COOH) to create a metabolically stable amide.[1] Challenge: The amine is primary, but the adjacent quaternary center (methyl + cyclopropyl) creates significant steric hindrance (neopentyl-like).[1] Standard conditions may result in low yields.[1]
Materials:
-
Scaffold Acid (R-COOH) (1.0 equiv)[1]
-
CMPA-HCl (1.2 equiv)[1]
-
HATU (1.5 equiv)[1]
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
DMF (Anhydrous)[1]
Step-by-Step Procedure:
-
Activation: Dissolve R-COOH (0.1 mmol) in anhydrous DMF (1.0 mL) under
atmosphere. Add DIPEA (0.3 mmol) followed by HATU (0.15 mmol). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.-
Note: If the acid is extremely hindered, switch HATU for COMU or generate the acid chloride using Ghosez’s reagent.[1]
-
-
Addition: Add CMPA-HCl (0.12 mmol) directly to the reaction mixture.
-
Coupling: Stir the reaction. Due to steric bulk, heating to 50°C for 4–12 hours is often required.[1] Monitor by LC-MS.[1][3]
-
Checkpoint: Look for the mass shift [M+H]+ = R-COOH mass + 139.1 (CMPA fragment) - 18 (H2O).[1]
-
-
Workup: Dilute with EtOAc, wash with sat.[1] NaHCO3 (2x), water (1x), and brine (1x).[1] Dry over Na2SO4.[1]
-
Purification: Flash chromatography (typically 0-50% EtOAc/Hexanes).[1]
Protocol B: Metabolic Stability Validation (Microsomal Stability)
Context: Verifying the bioisosteric advantage over the parent t-butyl/neopentyl compound.[1]
Materials:
-
Test Compound (CMPA analog) & Reference (Neopentyl analog).[1]
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).[1]
-
NADPH Regenerating System.[1]
-
Phosphate Buffer (100 mM, pH 7.4).[1]
Procedure:
-
Preparation: Prepare 1 µM solution of test compounds in buffer (max 0.1% DMSO).
-
Incubation: Pre-incubate microsomes (0.5 mg/mL final) with compound at 37°C for 5 min.
-
Initiation: Add NADPH to initiate the reaction.[1]
-
Sampling: Take aliquots at
min. Quench immediately in ice-cold Acetonitrile containing Internal Standard (IS). -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time.- [1]
-
Success Criteria: CMPA analog should show >2-fold improvement in
compared to the neopentyl parent.
Mechanism of Action: Metabolic Blockade
The diagram below illustrates why CMPA succeeds where the tert-butyl group fails.
Figure 2: Mechanistic comparison of CYP450 interaction.[1] The high Bond Dissociation Energy (BDE) of the cyclopropyl ring prevents the formation of the radical intermediate necessary for hydroxylation.
References
-
Wuitschik, G., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8993-8995.[1] (Foundational work on strained rings as gem-dimethyl bioisosteres). [1]
-
Westphal, M. V., et al. (2015).[1][4] "Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties." ChemMedChem, 10(3), 461-469.[1][4] (Direct comparison of t-butyl vs. cyclopropyl analogs).
-
Talele, T. T. (2016).[1] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[1][2] Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] [1]
-
Enamine Ltd. "Bioisosteres of tert-Butyl Group."[1][5] (Commercial availability and structural context for CMPA).
Sources
- 1. 1-cyclopropyl-2-methylpropan-1-amine hydrochloride | 54187-26-7 [sigmaaldrich.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. 1955547-04-2|2-(2-Methylpropyl)cyclopropan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 4. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
Application Note: 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride for Fragment-Based Drug Design
Abstract
Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient paradigm in modern drug discovery, enabling the identification of novel lead compounds by screening low molecular weight fragments.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride, a fragment featuring a desirable three-dimensional scaffold. We will delve into the strategic advantages of the cyclopropylmethylamine motif, its physicochemical properties, and provide comprehensive, step-by-step protocols for its application in biophysical screening cascades. The methodologies outlined herein are designed to be self-validating, with an emphasis on the causal relationships between experimental choices and expected outcomes, ensuring scientific rigor and reproducibility.
Introduction: The Strategic Value of Saturated Scaffolds in FBDD
The FBDD approach is predicated on the principle that smaller, less complex molecules have a higher probability of binding to a target protein, albeit with lower affinity.[2] These initial "hits" can then be optimized into potent, drug-like molecules.[3] While many fragment libraries are rich in flat, aromatic structures, there is a growing appreciation for fragments with three-dimensional (3D) character.[4] These 3D fragments, such as 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride, offer several advantages:
-
Exploration of Novel Chemical Space: They can access binding pockets that are not well-suited for planar aromatic compounds.[4]
-
Improved Physicochemical Properties: Incorporation of sp3-rich centers often leads to better solubility, metabolic stability, and overall drug-like properties.[5]
-
Enhanced Ligand Efficiency: The rigid nature of these scaffolds can lead to more efficient binding, as less conformational entropy is lost upon interaction with the target.[6]
The cyclopropyl group, in particular, is a highly valued motif in medicinal chemistry.[7] It acts as a "conformational clamp," restricting the rotation of adjacent bonds and pre-organizing the molecule for binding.[8] This rigidity, coupled with the group's unique electronic properties, can enhance potency and metabolic stability.[5][9] The primary amine in 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride serves as a versatile synthetic handle, allowing for straightforward chemical elaboration once a hit has been identified.[10]
Physicochemical Properties of 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride
A thorough understanding of a fragment's physicochemical properties is crucial for designing effective screening experiments and for interpreting the resulting data.
| Property | Value | Source |
| Molecular Formula | C7H16ClN | [11] |
| Molecular Weight | 149.66 g/mol | [11] |
| CAS Number | 1314953-65-5 | [12] |
| Physical Form | Powder | [11] |
| Predicted LogP | Conforms to "Rule of Three" (LogP ≤ 3) | [2] |
| Hydrogen Bond Donors | 1 (from the primary amine) | [2] |
| Hydrogen Bond Acceptors | 1 (the primary amine) | [2] |
| Rotatable Bonds | Conforms to "Rule of Three" (≤ 3) | [2] |
Experimental Protocols: A Biophysical Screening Cascade
The weak binding affinities typical of fragments necessitate the use of sensitive biophysical techniques for their detection.[13] Below is a detailed, multi-step protocol for the screening of 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride. This cascade approach uses orthogonal techniques to ensure the validation of true hits and the elimination of false positives.
Primary Screen: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of molecular interactions.[14] It is well-suited for primary screening of fragment libraries due to its high sensitivity and relatively high throughput.[15]
Objective: To identify initial binding events between the fragment and the target protein.
Materials:
-
Biacore T200 or similar SPR instrument[1]
-
Sensor chips (e.g., CM5)
-
Target protein of interest
-
2-Cyclopropyl-2-methylpropan-1-amine hydrochloride stock solution (e.g., 100 mM in DMSO)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
Protocol:
-
Protein Immobilization: Covalently immobilize the target protein onto the sensor chip surface via amine coupling. Aim for a low to medium immobilization density to minimize mass transport limitations.[16]
-
Fragment Preparation: Prepare a dilution series of the fragment in running buffer. A typical concentration range for fragment screening is 10 µM to 1 mM. Ensure the final DMSO concentration is matched across all samples and the running buffer to avoid solvent-induced artifacts.[17]
-
Binding Analysis: Inject the fragment solutions over the immobilized protein surface. Monitor the change in response units (RU) in real-time.
-
Data Analysis: A confirmed hit will show a concentration-dependent increase in the binding response. From this data, an initial estimate of the dissociation constant (KD) can be determined.[14]
Causality and Self-Validation: The real-time nature of SPR allows for the observation of both association and dissociation phases, providing confidence that a true binding event is occurring.[16] The inclusion of a reference flow cell with an immobilized control protein helps to subtract non-specific binding and buffer effects.[16]
Diagram: SPR-Based Fragment Screening Workflow
Caption: Workflow for a primary fragment screen using SPR.
Orthogonal Validation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a highly robust method for detecting weak protein-ligand interactions.[18] It serves as an excellent orthogonal validation technique to confirm hits from a primary SPR screen.[19]
Objective: To confirm the binding of 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride and to gain initial structural insights into the binding site.
Technique: Protein-observed 1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR.
Materials:
-
High-field NMR spectrometer (≥ 600 MHz) with a cryoprobe
-
15N-isotopically labeled target protein
-
NMR buffer (e.g., phosphate buffer in 90% H2O/10% D2O)
-
2-Cyclopropyl-2-methylpropan-1-amine hydrochloride
Protocol:
-
Reference Spectrum: Acquire a 1H-15N HSQC spectrum of the 15N-labeled protein alone. Each peak in this spectrum corresponds to a specific amide backbone proton-nitrogen pair.
-
Titration: Add a stoichiometric excess of the fragment to the protein sample. A typical starting point is a 10:1 to 100:1 molar ratio of fragment to protein.
-
Test Spectrum: Acquire a second 1H-15N HSQC spectrum of the protein-fragment complex.
-
Data Analysis: Compare the reference and test spectra. Chemical shift perturbations (CSPs) of specific peaks indicate that the corresponding amino acid residues are in or near the binding site of the fragment.
Causality and Self-Validation: The observation of specific and significant CSPs provides strong evidence of a direct interaction between the fragment and the protein.[19] By mapping the perturbed residues onto the protein's 3D structure (if available), the binding site can be localized. This method is less prone to artifacts from aggregation or non-specific binding compared to some other techniques.[20]
Diagram: Bioisosteric Replacement Concept
Caption: The cyclopropyl group as a bioisostere for a gem-dimethyl group.
Structural Characterization: X-ray Crystallography
The ultimate validation of a fragment hit is the determination of its high-resolution 3D structure in complex with the target protein.[21]
Objective: To visualize the precise binding mode of 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride.
Materials:
-
Crystallization-grade target protein
-
Crystallization screening kits
-
2-Cyclopropyl-2-methylpropan-1-amine hydrochloride
-
Cryoprotectant
-
Synchrotron X-ray source
Protocol:
-
Protein Crystallization: Obtain high-quality crystals of the target protein.
-
Fragment Soaking: Soak the protein crystals in a solution containing a high concentration of the fragment (typically 10-100 mM).[22]
-
Cryo-cooling: Transfer the soaked crystals to a cryoprotectant solution and flash-cool them in liquid nitrogen.
-
Data Collection: Collect X-ray diffraction data at a synchrotron beamline.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure of the protein-fragment complex. The resulting electron density map should clearly show the bound fragment.
Causality and Self-Validation: The unambiguous visualization of the fragment in the protein's binding pocket provides irrefutable evidence of binding and reveals the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that mediate the binding.[23] This structural information is invaluable for the next stage of FBDD: structure-guided hit-to-lead optimization.[24]
Hit-to-Lead Optimization
Once 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride is confirmed as a hit, its low initial affinity can be improved through several strategies:
-
Fragment Growing: The primary amine provides a convenient attachment point for adding new chemical functionality that can make additional favorable interactions with the protein.[2]
-
Fragment Linking: If another fragment is found to bind in a nearby pocket, the two can be chemically linked to create a larger, higher-affinity molecule.[18]
-
Fragment Merging: The structural features of the initial hit can be incorporated into a larger, more potent scaffold.[4]
Throughout this process, the principles of ligand efficiency should be applied to ensure that increases in potency are not simply due to increases in molecular size.[22]
Conclusion
2-Cyclopropyl-2-methylpropan-1-amine hydrochloride represents a valuable addition to any fragment library. Its 3D character, conferred by the rigid cyclopropyl group, allows for the exploration of novel chemical space and can lead to hits with favorable physicochemical properties. The primary amine serves as a versatile handle for subsequent chemical optimization. The biophysical screening cascade detailed in this application note provides a robust and self-validating workflow for the identification and characterization of fragment hits, paving the way for efficient, structure-guided drug discovery.
References
-
Biophysical screening in fragment-based drug design: a brief overview. (2019). Oxford Academic. Available at: [Link]
-
NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. Available at: [Link]
-
Fragment Screening | Drug Discovery. Sygnature Discovery. Available at: [Link]
-
Metabolism of cyclopropyl groups. (2021). Hypha Discovery Blogs. Available at: [Link]
-
Fragment Screening & Fragment-Based Drug Design. Jubilant Biosys. Available at: [Link]
-
Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (2026). Jubilant Biosys. Available at: [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. (2020). Scientific Update. Available at: [Link]
-
X-ray Crystallography Fragment Screening. Selvita. Available at: [Link]
-
What are fragment based drug design methods? (2025). Massachussets Biotechnology Council. Available at: [Link]
-
Adventures in Small Molecule Fragment Screening by X-ray Crystallography. (2015). Protein Science. Available at: [Link]
-
NMR-based Fragment Screening for Drug Discovery. Bruker. Available at: [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). ResearchGate. Available at: [Link]
-
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025). Massachusetts Biotechnology Council. Available at: [Link]
-
Fragment-Based Drug Discovery Using NMR Spectroscopy. (2015). National Institutes of Health. Available at: [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed. Available at: [Link]
-
CHAPTER 3: Applications of NMR in Fragment-Based Drug Design. (2015). The Royal Society of Chemistry. Available at: [Link]
-
Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. (2024). MDPI. Available at: [Link]
-
Fragment-Based Drug Discovery. Jubilant Biosys. Available at: [Link]
-
Fragment Screening by Surface Plasmon Resonance. (2021). ACS Medicinal Chemistry Letters. Available at: [Link]
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. National Institutes of Health. Available at: [Link]
-
Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. Available at: [Link]
-
Emerging role of surface plasmon resonance in fragment-based drug discovery. Ovid. Available at: [Link]
-
Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. (2025). PharmaFeatures. Available at: [Link]
-
Fragment-Based Lead Discovery Using X-ray Crystallography. (2021). ACS Publications. Available at: [Link]
-
Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. (2013). PLOS One. Available at: [Link]
-
Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. (2014). National Institutes of Health. Available at: [Link]
-
Fragment Libraries. FCH Group. Available at: [Link]
-
Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. (2026). National Institutes of Health. Available at: [Link]
-
Design and Synthesis of a 3-D Fragment Library. White Rose eTheses Online. Available at: [Link]
-
Primary Alkyl Amine Descriptor Library. GitHub. Available at: [Link]
-
2-cyclopentyl-2-methyl-N-propylpropan-1-amine | C12H25N | CID 82932746. PubChem. Available at: [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. National Institutes of Health. Available at: [Link]
-
2-METHYLCYCLOPROPAN-1-AMINE (97291-66-2). Chemchart. Available at: [Link]
- US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines.Google Patents.
-
(PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (2025). ResearchGate. Available at: [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Taylor & Francis Online. Available at: [Link]
Sources
- 1. massbio.org [massbio.org]
- 2. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 3. What are fragment based drug design methods? [synapse.patsnap.com]
- 4. Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scientificupdate.com [scientificupdate.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. Primary Amines - Enamine [enamine.net]
- 11. 1-cyclopropyl-2-methylpropan-1-amine hydrochloride | 54187-26-7 [sigmaaldrich.com]
- 12. Page loading... [wap.guidechem.com]
- 13. lifechemicals.com [lifechemicals.com]
- 14. criver.com [criver.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. books.rsc.org [books.rsc.org]
- 21. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Research Portal [scholarship.libraries.rutgers.edu]
Handling air-sensitive amine hydrochloride salts in organic synthesis
Application Note: Handling Air-Sensitive and Hygroscopic Amine Hydrochloride Salts in Organic Synthesis
Executive Summary: The Stability Paradox
In organic synthesis, converting amines to their hydrochloride salts is a standard strategy to enhance stability, crystallinity, and shelf-life. However, this creates a "stability paradox": while the salt protects the nitrogen lone pair from oxidation, the ionic lattice often becomes highly hygroscopic .
Many "air-sensitive" amine salts are not sensitive to oxygen, but to atmospheric moisture . The absorption of water leads to:
-
Stoichiometric Errors: Water weight distorts molar calculations, leading to under-loading of reagents.
-
Hydrolysis: For specific substrates (e.g., imines, enamines, or sensitive heterocycles), moisture triggers degradation.[1]
-
Physical Degradation: Deliquescence turns free-flowing powders into unmanageable gums.
This guide provides rigorous protocols for handling these salts, from storage to in situ liberation in air-sensitive catalysis.
Storage and Handling Strategy
The handling strategy depends on the specific sensitivity mode: Hygroscopic (moisture sensitive) vs. Oxidative (oxygen sensitive).
Decision Matrix: Handling Classifications
| Feature | Class A: Hygroscopic Only | Class B: Oxidatively Sensitive |
| Primary Risk | Water absorption, Deliquescence | Oxidation of cation, radical formation |
| Examples | Simple alkyl amine HCl, amino acid esters | Electron-rich anilines, aminophosphines |
| Storage | Desiccator (P₂O₅ or Silica) | Glovebox (N₂/Ar atmosphere) |
| Weighing | Rapid weighing or "Difference Weighing" | Inside Glovebox only |
| Solvents | Anhydrous solvents required | Degassed & Anhydrous solvents required |
Protocol A: Recovery and Drying of Wet Salts
When a hygroscopic salt has absorbed moisture (clumping), standard vacuum drying is often insufficient because water is trapped deep within the crystal lattice or forms a hydrate. Azeotropic drying is the gold standard for recovery.
Objective: Remove bound water from amine HCl salts without thermal degradation.
Materials:
-
Wet Amine HCl Salt
-
Anhydrous Ethanol (to dissolve)
-
Toluene (for azeotrope)
-
Rotary Evaporator with Argon backfill
Step-by-Step Procedure:
-
Dissolution: Dissolve the wet salt in the minimum amount of anhydrous ethanol (or methanol) in a round-bottom flask. Ensure complete dissolution to release trapped water.
-
Azeotrope Formation: Add anhydrous Toluene (ratio ~5:1 Toluene:Alcohol).
-
Evaporation: Concentrate on a rotary evaporator. The Toluene/Ethanol/Water ternary azeotrope will carry off the moisture.
-
Repetition: A white precipitate will form. Re-suspend in pure Toluene and evaporate again to remove residual alcohol.
-
Final Drying: Place the flask under high vacuum (<0.5 mbar) at 40–50°C for 4 hours.
-
Validation: Verify dryness via Karl Fischer titration or ¹H NMR (check for water peak shift/integration).
Protocol B: In Situ Free-Basing for Cross-Coupling
This is the most critical workflow for medicinal chemists. Instead of isolating the unstable free amine (which might oxidize in air), the stable HCl salt is used directly in the reaction vessel. The base is generated in situ under an inert atmosphere.
Context: Buchwald-Hartwig Amination or Amide Coupling using an air-sensitive amine.
Mechanism:
Reagents:
-
Amine HCl Salt (1.0 equiv)[2]
-
Strong Base (e.g., NaO^tBu, LiHMDS) or Inorganic Base (Cs₂CO₃)
-
Note: For NaO^tBu, use 1.1–1.2 equiv extra to neutralize the HCl.
-
-
Catalyst (Pd/Ligand)
-
Aryl Halide
Workflow Diagram (DOT):
Figure 1: Workflow for generating reactive free amines from stable salts directly within the reaction vessel.
Critical Protocol Steps:
-
Loading: Add the Amine HCl salt, Aryl Halide, and Base to the reaction vial.
-
Crucial: If using a glovebox, weigh everything inside.[1] If on a bench, weigh the salt and aryl halide in air, but add air-sensitive bases (like NaO^tBu) under a cone of Nitrogen or add as a solution later.
-
-
Inerting: Seal the vial and cycle Vacuum/Nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed solvent via syringe.
-
Liberation Phase: Stir for 5–10 minutes at room temperature before heating. This allows the base to neutralize the HCl and release the free amine into solution.
-
Visual Cue: You may see the texture of the solid change (e.g., NaO^tBu dissolving, NaCl precipitating).
-
-
Reaction: Heat to the desired temperature.
Protocol C: Synthesis of Anhydrous Amine Salts
To store a highly sensitive amine (e.g., a primary phosphine-amine or electron-rich aniline) for the long term, convert it immediately to the salt.
Reagent Choice:
-
HCl in Dioxane (4M): Preferred. Anhydrous and non-hygroscopic solvent.[3][4]
-
HCl in Ether (2M): Good for precipitation but ether is volatile and prone to peroxide formation.
-
TMSCl / Methanol: Generates HCl in situ (mild method).
Procedure:
-
Dissolve the sensitive free amine in anhydrous Et₂O or Dioxane under N₂.
-
Cool to 0°C.
-
Dropwise add HCl (1.1 equiv) in Dioxane.
-
Precipitation: The salt should crash out immediately as a white solid.
-
Filtration: Filter under a blanket of N₂ (using a Schlenk frit if extremely sensitive) or rapid filtration on a Büchner funnel.
-
Wash: Wash with cold anhydrous Et₂O.
-
Dry: Vacuum dry immediately.
Quantitative Data: Drying Method Efficiency
Comparison of methods for removing water from hygroscopic Amine HCl salts (e.g., Glycine HCl model).
| Method | Time | Water Content (Post-Drying) | Risk of Degradation |
| Vacuum Oven (40°C) | 24 hrs | ~1.5% (Surface dry only) | Low |
| Desiccator (P₂O₅) | 48 hrs | ~0.5% | Very Low |
| Azeotropic (Toluene) | 2 hrs | <0.1% (Anhydrous) | Low |
| High Vac (<0.1 mbar) | 12 hrs | ~0.2% | Low |
References
-
BenchChem. (2025).[1][5] Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt. Retrieved from
-
MDMA.ch. (2004). Efficient preparation of small secondary amine hydrochloride salts. Retrieved from
-
Sigma-Aldrich. (n.d.). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. Retrieved from [4]
-
Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from
-
ResearchGate. (2015). Best way to convert amine compound from salt form into free amine. Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Sterically Hindered Amide Couplings
Topic: 2-Cyclopropyl-2-methylpropan-1-amine (Neopentyl-type Amine)
Executive Summary: The "Neopentyl" Challenge
The substrate 2-Cyclopropyl-2-methylpropan-1-amine presents a classic but severe kinetic challenge known as the Neopentyl Effect . Although the amine is primary (
In this specific molecule, the quaternary center bears a methyl group and a cyclopropyl ring. The cyclopropyl group, while small in volume compared to a tert-butyl group, possesses significant effective steric bulk due to its rigid bond angles (
Key Failure Modes:
-
Competitive Hydrolysis: The amine reacts so slowly that trace water hydrolyzes the active ester before the amide bond forms.
-
Guanidinylation: If using uronium reagents (HATU/HBTU), the slow amine may react with the coupling reagent itself rather than the acid, forming a guanidine byproduct.
-
Stalled Conversion: Reaction plateaus at 50-60% conversion regardless of time.
Module 1: Reagent Selection & Mechanistic Strategy[1]
For this specific substrate, standard reagents (EDC/HOBt) are often insufficient. You must move to high-energy active esters or pre-organized reagents.
| Reagent Class | Recommendation | Mechanism of Action | Suitability for this Amine |
| T3P (Propylphosphonic Anhydride) | High | Forms a highly reactive mixed anhydride. The cyclic structure acts as a solvent sink, driving equilibrium. | Excellent. High concentration capabilities drive the slow kinetics of neopentyl amines. Low epimerization risk.[1] |
| HATU / HOAt | High | Generates an -OAt ester. The pyridyl nitrogen assists amine approach via the "neighboring group effect." | Very Good. The gold standard for difficult couplings, though risk of guanidinylation exists if reaction is too slow. |
| Ghosez's Reagent | Moderate | Generates an | Good. Use if the acid partner is acid-stable but sterically hindered. Avoids strong acidic conditions that might open the cyclopropyl ring. |
| EDC / HOBt | Low | Carbodiimide activation. | Poor. Kinetics are typically too slow for |
Module 2: Optimized Experimental Protocols
Protocol A: The "Gold Standard" T3P Method (Recommended)
Rationale: T3P allows for high-concentration reactions (up to 1M), which is the single most effective variable to increase reaction rate for bimolecular reactions with high activation energy.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
2-Cyclopropyl-2-methylpropan-1-amine (1.2 - 1.5 equiv)
-
T3P (50% w/w in EtOAc or DMF) (2.0 equiv)
-
Base: N-Methylmorpholine (NMM) or DIPEA (3.0 - 4.0 equiv)
-
Solvent: EtOAc, Me-THF, or DMF (Concentration: 0.5M to 1.0M )
Step-by-Step:
-
Dissolution: Dissolve the Carboxylic Acid and the Amine in the solvent. Note: Do not dilute! Keep concentration high.
-
Base Addition: Cool to 0°C. Add the Base (NMM is preferred for T3P to reduce racemization, though DIPEA is stronger).
-
Activation: Add T3P solution dropwise.
-
Reaction: Remove ice bath and stir at Room Temperature (RT).
-
Checkpoint: If TLC shows <50% conversion after 4 hours, heat to 45-50°C. The cyclopropyl ring is stable at this temperature in basic media.
-
-
Workup: Dilute with EtOAc. Wash with water, sat.
, and brine. T3P byproducts are water-soluble, simplifying purification.[1]
Protocol B: The HATU "Boosted" Method
Rationale: Uses the HOAt neighboring group effect to accelerate amine attack.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.2 equiv)[2]
-
HATU (1.2 equiv)
-
HOAt (0.5 equiv - Optional additive to boost rate)
-
Base: Collidine (Sym-collidine) or DIPEA (3.0 equiv)
-
Solvent: DMF or NMP (Concentration: 0.2M - 0.5M)
Step-by-Step:
-
Pre-activation: Dissolve Acid and HATU in dry DMF. Add 1.0 equiv of Base.[3] Stir for 2-5 minutes (Solution turns yellow).
-
Critical: Do not stir >10 mins without amine; the active ester can degrade or racemize.
-
-
Coupling: Add the Amine followed by the remaining Base (2.0 equiv).
-
Reaction: Stir at RT for 12-24 hours.
-
Quench: Add 10% citric acid solution (if acid partner is stable) or sat.
.
Module 3: Troubleshooting Guide (Q&A)
Q1: The reaction stalls at 60% conversion. Should I add more coupling reagent?
-
Diagnosis: Likely "product inhibition" or hydrolysis of the active ester.
-
Solution: Do not just add more reagent to the pot.
-
Isolate: Work up the reaction to remove the "dead" active ester byproducts.
-
Re-subject: Take the crude mixture (containing product + unreacted amine/acid) and restart the reaction with fresh solvent and reagents. This "Double Coupling" strategy is standard in peptide synthesis for hindered residues.
-
Q2: I see a new impurity spot that matches the mass of [Coupling Reagent + Amine].
-
Diagnosis: Guanidinylation. The amine reacted with the uronium salt (HATU) because it couldn't reach the acid fast enough.
-
Solution: Switch to T3P (Phosphonic anhydrides cannot form guanidines) or use an Acid Chloride method (Ghosez’s reagent).
Q3: Is the cyclopropyl group at risk of ring-opening?
-
Diagnosis: Cyclopropyl amines are generally stable to basic/nucleophilic conditions.
-
Risk Factor: Ring opening usually occurs under strong acidic conditions (e.g., TFA cleavage) or specific radical conditions.
-
Solution: Avoid using strong Lewis acids (like
or ) in subsequent steps. In the coupling step, maintain pH > 7. If using acid chloride generation, use neutral conditions (Ghosez’s reagent) rather than refluxing .
Q4: My acid partner is chiral. Will this coupling cause racemization?
-
Diagnosis: Slow couplings increase racemization risk because the "active ester" sits in solution longer, prone to oxazolone formation.
-
Solution:
-
Use T3P (lowest racemization profile).
-
Use Collidine (2,4,6-trimethylpyridine) instead of DIPEA/TEA. Collidine is a weaker base and less likely to deprotonate the
-proton of the acid.
-
Module 4: Visualization & Logic Flow
Figure 1: Troubleshooting Logic Tree
Caption: Decision matrix for optimizing low-yield couplings of neopentyl-type amines.
Figure 2: The Steric Challenge (Neopentyl Effect)
Caption: Schematic representation of the steric wall created by the beta-quaternary center.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3][4][5][6] Organic Process Research & Development, 20(2), 140–177. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Patterson, J. et al. (2011). 2-Propanephosphonic Acid Anhydride (T3P): A Remarkable Reagent for the Synthesis of Amides and Esters. Organic Process Research & Development, 15(6). [Link]
-
Ghosez, L. et al. (1979).
-chloroenamines. Journal of the Chemical Society, Chemical Communications, (24), 1180. [Link]
Sources
Stability of cyclopropyl group in 2-Cyclopropyl-2-methylpropan-1-amine under acidic conditions
Executive Summary
Status: STABLE under standard acidic workup and salt formation conditions (0–40°C). Risk Level: MODERATE only under forcing conditions (T > 80°C, concentrated nucleophilic acids).
2-Cyclopropyl-2-methylpropan-1-amine contains a cyclopropyl group attached to a quaternary carbon (
However, the strain energy of the cyclopropane ring (~27.5 kcal/mol) requires specific handling protocols to prevent acid-catalyzed ring opening, particularly during scale-up of hydrochloride salt formation.
Mechanistic Insight & Stability Profile
To troubleshoot effectively, you must understand the competition between Amine Protonation (Desired) and Ring Protonation (Degradation).
The Stability Hierarchy
-
Kinetic Control: Protonation of the primary amine (
) is diffusion-controlled and instantaneous. -
Electronic Protection: The resulting ammonium group exerts a strong electron-withdrawing inductive effect (
), which pulls electron density away from the adjacent quaternary carbon. This deactivates the nearby cyclopropyl ring toward electrophilic attack by protons. -
The Danger Zone: Degradation occurs only if the acid acts as a nucleophile (e.g.,
, ) at high temperatures, attacking the strained ring, or if a carbocation is artificially generated (e.g., via diazotization).
Visualization: Stability Decision Tree
The following diagram illustrates the divergent pathways for this molecule under acidic conditions.
Figure 1: Mechanistic pathway showing that ammonium salt formation is the kinetically favored and protective pathway, effectively shielding the cyclopropyl ring from acid degradation under standard conditions.
Troubleshooting Guide
Issue 1: "My salt is forming an oil/gum instead of a solid."
Diagnosis: This is rarely due to cyclopropyl degradation. It is a common characteristic of neopentyl-like amine salts due to high lipophilicity and rotational freedom preventing efficient crystal packing.
-
Corrective Action:
-
Solvent Switch: Do not use pure Methanol/Ethanol. Switch to a non-polar anti-solvent system.
-
Protocol: Dissolve free base in minimal Diethyl Ether or MTBE. Add 2M HCl in Diethyl Ether dropwise at 0°C.
-
Trituration: If oil forms, decant solvent and triturate vigorously with n-Heptane or Pentane to induce crystallization.
-
Issue 2: "I see a new impurity peak (~+36/38 mass units) in LCMS."
Diagnosis: If you used HCl, this indicates Ring Opening via Hydrochlorination .
-
Cause: Temperature was too high during acid addition, or the acid concentration was locally too high (exotherm).
-
Mechanism: The chloride ion attacked the cyclopropane ring (nucleophilic ring opening).
-
Corrective Action:
-
Repeat experiment maintaining internal temperature
. -
Switch to a less nucleophilic acid source if possible (e.g.,
or Methanesulfonic acid) to confirm diagnosis.
-
Issue 3: "Yield is low after acidic workup."
Diagnosis: Water solubility.
-
Cause: The amine is small and the salt is highly water-soluble. It is not degrading; it is staying in the aqueous layer.
-
Corrective Action:
-
Saturate the aqueous layer with NaCl (salting out).
-
Perform multiple extractions with DCM (Dichloromethane) rather than Ethyl Acetate (amine salts have better solubility in DCM/CHCl3 than typically expected).
-
Validated Experimental Protocols
Protocol A: Standard Hydrochloride Salt Formation (Recommended)
Use this for bulk isolation of the stable intermediate.
-
Preparation: Dissolve 10.0 mmol of 2-Cyclopropyl-2-methylpropan-1-amine in 20 mL of anhydrous MTBE (Methyl tert-butyl ether).
-
Cooling: Cool the solution to 0–5°C in an ice bath.
-
Acidification: Slowly add 11.0 mmol (1.1 eq) of 4M HCl in Dioxane or 2M HCl in Ether dropwise over 10 minutes.
-
Critical: Monitor internal temperature. Do not exceed 15°C.
-
-
Crystallization: A white precipitate should form immediately. Stir at 0°C for 30 minutes.
-
Isolation: Filter the solid under nitrogen (hygroscopic risk). Wash with cold pentane.
-
Drying: Vacuum dry at 40°C max.
Protocol B: Acid Stability Stress Test (QC Method)
Use this to verify batch stability.
| Condition | Acid Type | Temp | Duration | Expected Purity (HPLC) |
| Control | 1N HCl (aq) | 25°C | 24 h | > 99.5% |
| Stress A | 6N HCl (aq) | 60°C | 4 h | > 98.0% |
| Stress B | TFA (neat) | 25°C | 4 h | > 99.0% |
| Failure Mode | Conc. HBr | 80°C | 1 h | < 50% (Ring Opening) |
Frequently Asked Questions (FAQ)
Q: Can I use this amine in a reductive amination with NaBH(OAc)3 and Acetic Acid? A: Yes. The conditions for reductive amination (pH 4–5, dilute acetic acid, room temp) are perfectly safe. The cyclopropyl group will remain intact.
Q: Why is this molecule more stable than cyclopropylmethanol?
A: In cyclopropylmethanol, protonation of the alcohol (
Q: Can I use strong Lewis Acids (e.g.,
References
-
Cyclopropane Stability Overview
- Wiberg, K. B. (1996). Structures, energies, and spectra of cyclopropanes. In The Chemistry of the Cyclopropyl Group. Wiley.
-
Mechanism of Acid-Catalyzed Ring Opening
- Deno, N. C., et al. (1970). Acid-catalyzed cleavage of cyclopropanes. Journal of the American Chemical Society, 92(12), 3700–3703.
-
Cyclopropylamine in Drug Design (Metabolic vs Chemical Stability)
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756.
-
Neopentyl System Stability
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Section on Rearrangements).
Disclaimer: This guide is for research purposes only. Always consult MSDS and perform small-scale safety tests before scaling up reactions involving strained rings.
Technical Support Center: Troubleshooting the Hygroscopic Nature of 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride
Introduction
Welcome to the technical support guide for 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges related to the hygroscopic nature of this compound. Amine hydrochloride salts, by their ionic nature, have an affinity for atmospheric moisture, a characteristic that can significantly impact experimental accuracy, product stability, and overall research outcomes.[1][2] An increase in moisture content can lead to physical changes like caking and clumping, as well as chemical degradation, ultimately affecting the material's suitability for manufacturing processes and compromising the final product's quality.[3][4][5]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best-practice protocols to mitigate the effects of moisture absorption. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
Q1: I've noticed the weight of my 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride sample has increased over time. What is happening?
A1: This is a classic sign of hygroscopicity, the tendency of a substance to absorb moisture from the air.[1] Amine hydrochlorides are salts, and their ionic lattice can attract and hold water molecules. This weight gain is the absorbed water and can affect the compound's potency and handling properties.
Q2: My analytical results (e.g., NMR, HPLC) for the same batch are inconsistent. Could this be related to its hygroscopic nature?
A2: Absolutely. Absorbed water can lead to several analytical challenges.[6] In quantitative NMR (qNMR), for instance, the presence of water can interfere with accurate concentration determination.[7] For HPLC, changes in hydration can affect the compound's solubility and retention time, leading to variability in peak area and shape. The increased water content will also lead to a lower assay value.
Q3: The powder has become clumpy and difficult to handle. Is this due to moisture?
A3: Yes, clumping, caking, or the formation of a gummy or paste-like consistency are common physical changes that occur when a hygroscopic powder absorbs moisture.[1] This can make accurate weighing and dispensing for experiments very challenging.
Q4: Can I dry the compound if it has absorbed moisture?
A4: It is possible to dry the compound, but it must be done with care.[1][8] Gentle heating in a vacuum oven is a common method.[8] However, excessive heat can cause decomposition or other chemical changes.[8] It is crucial to use a validated drying procedure for your specific compound.
Q5: What is the best way to store 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride?
A5: Proper storage is critical. The compound should be kept in a tightly sealed, airtight container.[8] For enhanced protection, store the primary container inside a desiccator with a suitable drying agent (e.g., silica gel, calcium chloride) or in a dry box/glove box with a controlled low-humidity atmosphere.[9][10][11]
In-Depth Troubleshooting Guides
Mitigating Inaccurate Weighing and Dosing
The absorption of atmospheric moisture can lead to significant errors in weighing, resulting in inaccurately prepared solutions and incorrect stoichiometric calculations.
The Root Cause: The continuous uptake of water from the air means the mass you are measuring is not purely your compound of interest but a mixture of the compound and water. This is a dynamic process, with the rate of moisture absorption influenced by ambient humidity.[1]
Troubleshooting Protocol:
-
Environment Control: Whenever possible, handle the compound in a low-humidity environment. This can be a glove box with a controlled nitrogen or argon atmosphere or a humidity-controlled room.[10][11]
-
Rapid Handling: Minimize the time the container is open and the compound is exposed to the atmosphere.[8] Have all necessary tools and vials ready before opening the main container.
-
Use of a Weighing Bottle: For precise measurements, use a weighing bottle with a ground glass stopper. Weigh the sealed bottle, quickly add the compound, re-seal, and weigh again. The difference will give you the most accurate mass of the compound at that moment.
-
Consider a Stock Solution: If feasible for your workflow, preparing a concentrated stock solution with the entire contents of a freshly opened bottle can be a practical approach.[9] This solution can then be aliquoted and stored under inert gas. The concentration of this stock solution should be accurately determined, for example, by quantitative NMR or titration.
Experimental Workflow for Accurate Weighing
Caption: Workflow for accurate weighing of hygroscopic compounds.
Addressing Analytical Inconsistencies
Moisture content can significantly impact a variety of analytical techniques, leading to poor data quality and reproducibility.
The Root Cause: Water can act as an impurity, change the physical state of the sample, and interfere with analytical signals. For example, in X-ray diffraction (XRD), moisture absorption can lead to changes in crystallinity, peak broadening, and even phase transformations.[6]
Troubleshooting and Best Practices:
-
Karl Fischer Titration: This is the gold standard for accurately determining water content. It is highly recommended to perform a Karl Fischer titration on a sample from a newly opened container and periodically on working stock to monitor moisture uptake.
-
NMR Spectroscopy: The presence of water will show a broad peak in the ¹H NMR spectrum, which can obscure signals of interest. While deuterated solvents often contain residual water, significant additional water from the sample can complicate analysis. Using a freshly opened ampule of high-purity deuterated solvent is recommended.
-
HPLC/UPLC: Inconsistent retention times and peak shapes can arise from the changing polarity of the sample as it absorbs water. Furthermore, the calculated concentration will be erroneously high if the weight of the absorbed water is not accounted for. Always use a recently determined water content value to correct the sample weight for assay calculations.
-
Sample Preparation for Analysis: Prepare analytical samples as quickly as possible after weighing. If there is a delay, store the weighed sample in a desiccator.
Decision Tree for Troubleshooting Analytical Variability
Caption: Troubleshooting inconsistent analytical results.
Effective Drying and Re-Drying Protocols
If the compound has been exposed to humidity, a carefully controlled drying process can sometimes restore it to a usable state.
The Root Cause: The compound has physically absorbed water molecules from the atmosphere, which are now interspersed within the crystal lattice or adsorbed onto the surface of the particles.
Protocol for Vacuum Drying:
-
Safety First: Before heating any chemical, consult its Safety Data Sheet (SDS) for thermal stability information. Amine hydrochlorides can decompose at elevated temperatures.
-
Procedure:
-
Place a thin layer of the compound in a suitable glass dish (e.g., a crystallization dish).
-
Place the dish in a vacuum oven.
-
Begin by applying a vacuum at room temperature to remove loosely bound surface moisture.
-
Slowly and incrementally increase the temperature. A mild temperature (e.g., 30-45°C) is often sufficient and safer than high heat.[12]
-
Hold at the target temperature and vacuum for several hours or until a constant weight is achieved.
-
Crucially, allow the oven to cool completely under vacuum before venting with a dry, inert gas like nitrogen or argon. Venting with ambient air will immediately re-introduce moisture.
-
Once at room temperature, immediately transfer the dried compound to a desiccator or glove box for storage.
-
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Storage Humidity | < 30% Relative Humidity (RH) | Minimizes the driving force for moisture absorption. |
| Weighing Environment | Glove box or humidity-controlled room | Provides the most stable environment for accurate weighing.[10] |
| Drying Temperature | 30-45°C (or as per stability data) | Gentle heating to avoid thermal decomposition.[12] |
| Acceptable Water Content | Application-dependent (verify by KF) | Must be defined for each assay to ensure reproducibility. |
References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
-
SCIRP. (n.d.). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Retrieved from [Link]
-
CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]
-
Hyttinen, N. (2023, November 6). The effect of atmospherically relevant aminium salts on water uptake. Atmospheric Chemistry and Physics. Retrieved from [Link]
-
Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with? Retrieved from [Link]
-
Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]
-
SMT Dry Cabinets. (2025, April 15). Protecting Pharmaceuticals from Humidity's Wrath. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2008, August 24). Converting to the hydrochloric salt for storage? Retrieved from [Link]
-
PubMed. (2021, October 10). Hygroscopicity of secondary marine organic aerosols: Mixtures of alkylammonium salts and inorganic components. Retrieved from [Link]
-
ResearchGate. (2013, January 7). What are recommended packaging conditions for highly hygroscopic APIs? Retrieved from [Link]
-
RSC Publishing. (2021, June 23). Impact of the particle mixing state on the hygroscopicity of internally mixed sodium chloride–ammonium sulfate single droplets: a theoretical and experimental study. Retrieved from [Link]
-
Tablets & Capsules. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, September 5). Drying salts with HCl solution. Retrieved from [Link]
-
Pharma Growth Hub. (2024, March 7). Classification of Hygroscopicity. Retrieved from [Link]
-
ACS Publications. (2021, December 13). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2011, December 15). Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. Retrieved from [Link]
-
Atmospheric Chemistry and Physics. (2015, August 13). Hygroscopic and phase separation properties of ammonium sulfate/organics/water ternary solutions. Retrieved from [Link]
-
Atmospheric Chemistry and Physics. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Retrieved from [Link]
-
Taylor & Francis. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]
- Google Patents. (n.d.). CN103554136B - Preparation method of cefmenoxine hydrochloride dry powder.
-
911Metallurgist. (2021, January 3). How to Dehydrate Magnesium Chloride. Retrieved from [Link]
Sources
- 1. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 2. ACP - The effect of atmospherically relevant aminium salts on water uptake [acp.copernicus.org]
- 3. smtdryboxes.com [smtdryboxes.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices [scirp.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tutorchase.com [tutorchase.com]
- 9. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 10. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. CN103554136B - Preparation method of cefmenoxine hydrochloride dry powder - Google Patents [patents.google.com]
Technical Support Center: Optimizing Recrystallization of 2-Cyclopropyl-2-methylpropan-1-amine HCl
Introduction:
Welcome to the technical support guide for the recrystallization of 2-Cyclopropyl-2-methylpropan-1-amine HCl. As a hydrochloride salt of a primary amine, this compound presents specific purification challenges that require a systematic and well-understood approach to solvent selection and process optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-purity crystalline material. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific needs.
The core principle of recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent.[1] An ideal solvent will dissolve the target compound completely at an elevated temperature but will have low solubility for it at cooler temperatures, thus promoting the formation of pure crystals upon cooling while impurities remain in the solution (mother liquor).[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a recrystallization solvent for an amine hydrochloride salt?
When selecting a solvent for a polar, salt-like compound such as 2-Cyclopropyl-2-methylpropan-1-amine HCl, the "like dissolves like" principle is a good starting point.[1] Polar solvents are generally better candidates.[3] Key considerations include:
-
Solubility Profile: The ideal solvent should exhibit high solubility for the compound when hot and low solubility when cold.[1][2] This temperature-dependent solubility is crucial for achieving a good recovery of the purified material.
-
Boiling Point: The solvent's boiling point should be low enough to be easily removed from the final crystalline product but not so low that the temperature difference between hot and cold states is minimal.[3]
-
Inertness: The solvent must not react with the amine hydrochloride salt.[2]
-
Impurity Solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (staying in the mother liquor).[3]
Given the ionic nature of the hydrochloride salt, protic polar solvents like short-chain alcohols (e.g., isopropanol, ethanol) are often effective starting points.
Q2: I don't have a pre-existing protocol. How do I perform an efficient solvent screen?
A systematic solvent screen is a cornerstone of developing a robust recrystallization process. This is typically done on a small scale.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Dispense a small, known amount of your crude 2-Cyclopropyl-2-methylpropan-1-amine HCl (e.g., 20-30 mg) into several small test tubes or vials.
-
Solvent Addition: To each tube, add a different candidate solvent dropwise at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
Heating: Gently heat the tubes that showed poor room temperature solubility. A suitable solvent will dissolve the compound completely at or near its boiling point.[4]
-
Cooling: Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.
-
Evaluation: The best solvent will yield a significant amount of crystalline solid upon cooling, indicating a steep solubility curve.
This process allows for a rapid assessment of multiple solvents to identify promising candidates for further optimization.
Q3: What is a binary solvent system and when should I consider using one for this compound?
A binary, or mixed, solvent system is employed when no single solvent provides the ideal solubility characteristics.[3] This system consists of two miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent" or "co-solvent").[1]
For 2-Cyclopropyl-2-methylpropan-1-amine HCl, a common and effective binary system could involve:
-
Good Solvent: A polar alcohol like ethanol or isopropanol.
-
Anti-Solvent: A less polar solvent in which the salt is insoluble, such as diethyl ether, ethyl acetate, or hexane.[4][5]
The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the slow, dropwise addition of the "anti-solvent" until the solution becomes cloudy (the point of saturation).[1][5] A few drops of the "good" solvent are then added to redissolve the solid, and the solution is allowed to cool slowly.
Troubleshooting Guide
Issue 1: The compound "oils out" instead of crystallizing.
"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This often happens if the boiling point of the solvent is too close to the melting point of the compound or if the solution is supersaturated to a high degree.[3]
Solutions:
-
Reduce Cooling Rate: Allow the solution to cool more slowly. A slower cooling rate provides more time for ordered crystal lattice formation.
-
Increase Solvent Volume: The concentration of the solute may be too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again.
-
Modify Solvent System: If using a binary system, you may have added too much anti-solvent too quickly. Try reducing the proportion of the anti-solvent.
Issue 2: No crystals form upon cooling, even after an extended period.
This indicates that the solution is not sufficiently supersaturated at the lower temperature. The compound may be too soluble in the chosen solvent even when cold.
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.
-
-
Concentrate the Solution: If the compound is too dilute, carefully evaporate some of the solvent and allow it to cool again.
-
Add an Anti-Solvent: If using a single solvent system, you can cautiously add a miscible anti-solvent to decrease the overall solubility of your compound.
Issue 3: The recovery of the crystalline material is very low.
Low recovery suggests that a significant amount of the compound remains dissolved in the cold mother liquor.
Solutions:
-
Optimize Solvent Choice: The solubility of your compound in the cold solvent is too high. A different solvent or a binary system with a higher proportion of anti-solvent may be necessary.
-
Ensure Complete Cooling: Make sure the solution has been thoroughly chilled, preferably in an ice bath, for a sufficient amount of time to maximize precipitation.
-
Minimize Solvent Volume: During the initial dissolution step, use only the minimum amount of hot solvent required to fully dissolve the compound. Excess solvent will retain more solute in the mother liquor upon cooling.
Diagram: Logical Workflow for Recrystallization Optimization
The following diagram illustrates the decision-making process for developing a successful recrystallization protocol.
Caption: Decision workflow for optimizing recrystallization.
Data Summary: Common Recrystallization Solvents
The table below provides a starting point for solvent selection, ordered by decreasing polarity. The suitability of each must be determined experimentally.
| Solvent | Polarity (Dielectric Constant, ε) | Boiling Point (°C) | Common Co-Solvents (Anti-Solvents) | Notes |
| Water | 80.1 | 100 | Acetone, Ethanol, Methanol | Good for highly polar salts, but can be difficult to remove.[1][5] |
| Methanol | 32.7 | 65 | Diethyl ether, Benzene | High solvency, may require an anti-solvent.[1] |
| Ethanol | 24.5 | 78 | Diethyl ether, Hexane, Water | A very common and effective choice for amine salts.[1][5] |
| Isopropanol (IPA) | 19.9 | 82 | Diethyl ether, Hexane | Similar to ethanol, slightly less polar. Often a good first choice. |
| Acetonitrile | 37.5 | 82 | Toluene, Diethyl ether | Aprotic polar solvent, can be effective. |
| Acetone | 20.7 | 56 | Hexane, Water | Good solvent, but its low boiling point can be a limitation.[1] |
| Ethyl Acetate (EtOAc) | 6.0 | 77 | Hexane, Heptane | Often used as an anti-solvent with more polar solvents.[4][5] |
| Toluene | 2.4 | 111 | Hexane, Heptane | Non-polar, generally unsuitable as a primary solvent but can be an anti-solvent. |
| Hexane / Heptane | ~1.9 | 69 / 98 | N/A | Non-polar, primarily used as anti-solvents.[5] |
Source: Data compiled from standard laboratory solvent property tables.[1][6]
References
-
Crystallization Solvents. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]
-
Nichols, L. (n.d.). Crystallization. In Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Recrystallization. (n.d.). Millersville University. Retrieved from [Link]
-
crystallization and dry reagents. (2006, December 6). In Sciencemadness Discussion Board. Retrieved from [Link]
-
What's the best solvent to remove these crystals and recrystallize it? (2024, January 13). In r/chemistry. Reddit. Retrieved from [Link]
Sources
Technical Support Center: Resolving Solubility Challenges of Amine Hydrochloride Salts in Dichloromethane
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies for researchers encountering solubility issues with 2-Cyclopropyl-2-methylpropan-1-amine HCl and other amine hydrochloride salts in dichloromethane (DCM). Our goal is to explain the underlying chemical principles and provide actionable, field-proven protocols to ensure your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-Cyclopropyl-2-methylpropan-1-amine HCl not dissolving in DCM?
This is a common and expected observation rooted in fundamental chemical principles. The core of the issue is a significant mismatch in polarity between your solute and solvent.
-
Your Solute (2-Cyclopropyl-2-methylpropan-1-amine HCl): This compound is an amine hydrochloride, which is a salt. In its solid state, it exists as an ionic lattice, composed of the protonated amine cation (R-NH₃⁺) and a chloride anion (Cl⁻). This ionic nature makes the compound highly polar, akin to table salt.
-
Your Solvent (Dichloromethane, DCM): DCM is a weakly polar, aprotic solvent.[1] While it has a dipole moment, it lacks the ability to form strong hydrogen bonds and is not effective at solvating charged ionic species.[1]
The principle of "like dissolves like" governs solubility. The high-energy ionic lattice of the amine salt is not adequately stabilized by the weakly polar DCM molecules, leading to very poor solubility. This insolubility is a common challenge when working with amine hydrochloride salts in many non-polar or weakly polar organic solvents.[2][3]
Q2: Are there any simple physical methods I can try first?
Before resorting to chemical modifications, you can attempt to enhance dissolution with physical methods. While these may not be sufficient for highly insoluble salts, they are good preliminary steps.
-
Vigorous Stirring: Maximizes the surface area contact between the solute and solvent.[4]
-
Gentle Warming: Can slightly increase solubility.[4] However, proceed with caution. Given DCM's low boiling point (39.8 °C), use a warm water bath and ensure your system is properly vented to avoid pressure buildup.[1]
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance the solvent-solute interaction at the particle surface.[4]
If solubility remains poor after these attempts, a chemical modification is the most reliable path forward.
Q3: What is the most reliable chemical method to dissolve the amine HCl salt in DCM?
The most effective and widely practiced strategy is to convert the hydrochloride salt into its corresponding free amine .[4] The free amine (R-NH₂) is significantly less polar and is readily soluble in a wide range of organic solvents, including DCM.[4][5]
This is achieved by a simple acid-base neutralization reaction. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to the suspension. The base deprotonates the ammonium cation, generating the soluble free amine and the hydrochloride salt of the added base (e.g., triethylammonium chloride).
This in-situ free-basing is a standard procedure, particularly before reactions like amide couplings or other nucleophilic additions where the free amine is the required reactive species.[4]
Q4: Can I use a co-solvent instead of modifying the compound?
Yes, using a co-solvent system is a viable alternative, though its effectiveness can be compound-specific. The goal is to increase the overall polarity of the solvent mixture to better accommodate the ionic salt.
Adding a small amount of a polar protic solvent, such as methanol or ethanol, to the DCM suspension can sometimes improve solubility.[4] These protic solvents are more effective at solvating the ions of the salt. However, be mindful that the co-solvent may interfere with subsequent reaction steps, so this approach must be compatible with your downstream chemistry. For example, alcohols can compete as nucleophiles in certain reactions.
Troubleshooting Workflow & Protocols
This section provides a logical workflow and detailed experimental protocols to systematically address the solubility challenge.
Troubleshooting Decision Pathway
The following diagram outlines the decision-making process for resolving the solubility issue.
Caption: Troubleshooting workflow for amine HCl solubility in DCM.
Protocol 1: In-Situ Conversion to Free Amine
This is the most robust method for achieving solubility in DCM and preparing the amine for subsequent reactions.
Materials:
-
2-Cyclopropyl-2-methylpropan-1-amine HCl
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Setup: To a clean, dry flask under an inert atmosphere, add the 2-Cyclopropyl-2-methylpropan-1-amine HCl (1.0 equivalent) and anhydrous DCM to achieve the desired final concentration.
-
Suspension: Begin stirring the mixture. You will observe a heterogeneous suspension of the white solid in the solvent.
-
Cooling: Cool the suspension to 0 °C using an ice bath. This helps to control any potential exotherm from the neutralization.
-
Base Addition: Slowly add a tertiary amine base (e.g., TEA or DIPEA, 1.0-1.1 equivalents) dropwise to the stirred suspension.[4]
-
Observation: As the base is added, you will typically observe two changes:
-
The original amine HCl solid will dissolve as it is converted to the soluble free amine.
-
A new white precipitate, triethylammonium chloride (Et₃N·HCl) or diisopropylethylammonium chloride (i-Pr₂EtN·HCl), may form.[4] This new salt is generally very insoluble in DCM.
-
-
Stirring: Stir the mixture at 0 °C for an additional 15-30 minutes to ensure the reaction is complete.[4]
-
Usage: The resulting mixture, containing the dissolved free amine, can often be used directly in the next reaction step. The precipitated ammonium salt is typically a spectator and does not interfere with many common reactions (e.g., amide couplings). If necessary, it can be removed by filtration.
Protocol 2: Co-Solvent System Trial
Use this method when chemical modification is undesirable and downstream processes can tolerate a polar protic solvent.
Materials:
-
2-Cyclopropyl-2-methylpropan-1-amine HCl
-
Dichloromethane (DCM)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Magnetic stirrer and stir bar
Procedure:
-
Suspension: Add the amine HCl salt to the required volume of DCM in a flask and begin stirring.
-
Co-Solvent Addition: Add the polar protic co-solvent (e.g., Methanol) dropwise to the stirring suspension.
-
Titration: Continue adding the co-solvent slowly, monitoring for dissolution. Start with a small volume (e.g., 1-5% v/v) and increase incrementally.
-
Evaluation: Once dissolution is achieved, stop adding the co-solvent. Note the final v/v percentage required.
-
Compatibility Check: Critically assess if the final solvent system (e.g., 95:5 DCM:MeOH) is compatible with all reagents and conditions in your planned reaction.
Data & Alternative Solvents
If DCM is not a strict requirement, or if the above methods fail, consider replacing it entirely. Many industries are moving away from chlorinated solvents like DCM due to health and environmental concerns.[6]
Table 1: Comparison of DCM and Greener Alternative Solvents
| Solvent | Polarity Index | Boiling Point (°C) | Key Characteristics & Considerations |
| Dichloromethane (DCM) | 3.1 | 39.8 | Good dissolving power for many organics but poor for salts; volatile; potential health hazards.[1] |
| Ethyl Acetate (EtOAc) | 4.4 | 77.1 | A moderately polar, less toxic alternative suitable for many reactions and chromatography.[1][6] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 4.0 | 80.0 | Bio-derived solvent with higher boiling point and lower miscibility with water than THF; good DCM replacement.[7] |
| Cyclopentyl Methyl Ether (CPME) | 2.9 | 106.0 | Higher boiling point, forms peroxides slowly, stable to bases.[7] |
| Cyrene™ (Dihydrolevoglucosenone) | 8.9 | 227.0 | A bio-based dipolar aprotic solvent; a potential alternative to NMP and DMF.[8] |
Data compiled from multiple sources. Polarity indices are relative values and can vary slightly based on the scale used.
When selecting an alternative, consider not just its ability to dissolve the free amine (after neutralization), but also its compatibility with your reaction conditions and purification methods (e.g., extraction, chromatography).[7][9]
References
-
De Almedia, C., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PMC. URL: [Link]
-
St. Fleur, N. (2022). Alternatives to Dichloromethane for Teaching Laboratories. Journal of Chemical Education. URL: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-cyclopentyl-2-methyl-N-propylpropan-1-amine. PubChem. URL: [Link]
-
Toxics Use Reduction Institute (TURI). (2021). Safer Solvents can Replace Dichloromethane in Pharmaceutical Manufacturing. TURI. URL: [Link]
-
Kwan, M. H., et al. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. URL: [Link]
-
Chemchart. (n.d.). 2-METHYLCYCLOPROPAN-1-AMINE (97291-66-2). Retrieved from Chemchart. URL: [Link]
-
Organic Syntheses. (n.d.). Methylamine Hydrochloride. Organic Syntheses Procedure. URL: [Link]
-
Singh, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. URL: [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. URL: [Link]
-
PharmaInfo. (n.d.). Tool to Increase Solubility: Solid Dispersion. PharmaInfo. URL: [Link]
-
Saini, S., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. URL: [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. URL: [Link]
-
Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?. URL: [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Organic Web Chem. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isolation (Recovery) [chem.ualberta.ca]
- 6. turi.org [turi.org]
- 7. Dichloromethane Substitute: Sustainable Solvent Options [elchemy.com]
- 8. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-Cyclopropyl-2-methylpropan-1-amine Derivatives by HPLC
Welcome to the technical support center for the HPLC purification of 2-cyclopropyl-2-methylpropan-1-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique structural characteristics of these primary amines, including their basicity and hydrophilicity, often present specific challenges in reversed-phase chromatography. This resource aims to equip you with the knowledge to overcome these obstacles and achieve optimal purification results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the HPLC purification of 2-cyclopropyl-2-methylpropan-1-amine derivatives. Each issue is followed by an analysis of potential causes and a step-by-step guide to resolving the problem.
Issue 1: Severe Peak Tailing
Symptom: Your analyte peak is asymmetrical, with a drawn-out trailing edge. This can compromise resolution and lead to inaccurate quantification.[1]
Causality: Peak tailing for basic compounds like 2-cyclopropyl-2-methylpropan-1-amine derivatives is primarily caused by secondary interactions between the protonated amine and acidic residual silanol groups on the surface of the silica-based stationary phase.[1][2][3] These interactions lead to a mixed-mode retention mechanism, where some analyte molecules are retained longer than others, resulting in a tailed peak.[3]
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment:
-
Action: Lower the mobile phase pH to ≤ 3 using an appropriate buffer (e.g., phosphate or citrate) or an acid modifier like formic acid or trifluoroacetic acid (TFA).[1]
-
Rationale: At a low pH, the residual silanol groups are protonated and thus less likely to interact with the positively charged amine.[1] This minimizes the secondary ionic interactions causing the tailing.
-
-
Employ a Modern, High-Purity Silica Column:
-
Action: Switch to a column packed with high-purity, "Type B" silica that has a lower concentration of accessible silanol groups.[1] Many modern columns are also end-capped to further reduce silanol activity.
-
Rationale: Fewer exposed silanol groups directly translate to fewer opportunities for undesirable secondary interactions.
-
-
Consider Mobile Phase Additives (Use with Caution):
-
Action: In older methods or with less advanced columns, a small concentration (e.g., 20-25 mM) of a competing base like triethylamine (TEA) can be added to the mobile phase.[1][4]
-
Rationale: TEA acts as a silanol-masking agent, competitively binding to the active sites on the stationary phase and preventing the analyte from interacting with them.[4] Note: TEA can suppress ionization in mass spectrometry and may have a high UV cutoff.
-
-
Inject a Neutral Compound:
Issue 2: Poor Retention on Reversed-Phase Columns
Symptom: The 2-cyclopropyl-2-methylpropan-1-amine derivative elutes at or near the void volume of the column, indicating minimal interaction with the stationary phase.
Causality: These amines can be quite polar, and in acidic mobile phases, they become protonated, further increasing their hydrophilicity.[5] This high polarity can lead to insufficient retention on traditional nonpolar C18 or C8 stationary phases.[6]
Troubleshooting Protocol:
-
Increase Mobile Phase pH:
-
Action: Carefully increase the mobile phase pH.
-
Rationale: As the pH increases towards the pKa of the amine, the compound becomes less protonated (more neutral), increasing its hydrophobicity and thus its retention on a reversed-phase column.[5] Be mindful of the pH limitations of your column.
-
-
Utilize Ion-Pair Chromatography (IPC):
-
Action: Add an ion-pairing reagent to the mobile phase, such as an alkyl sulfonic acid (e.g., heptane- or octane-sulfonic acid).[7]
-
Rationale: The ion-pairing reagent has a hydrophobic tail that interacts with the stationary phase and a charged head that forms an ion pair with the protonated amine analyte.[7][8] This complex is more retained by the nonpolar stationary phase. The retention can be controlled by adjusting the concentration of the ion-pairing reagent and the organic modifier.[7]
-
-
Explore Mixed-Mode Chromatography:
-
Action: Employ a mixed-mode column that has both reversed-phase and ion-exchange characteristics.[9][10][11]
-
Rationale: These columns are designed to retain polar and ionizable compounds without the need for ion-pairing reagents.[9] They offer alternative selectivity and can significantly increase the retention of charged analytes.[9][11]
-
-
Consider Hydrophilic Interaction Chromatography (HILIC):
-
Action: If the compound is extremely polar, HILIC may be a suitable alternative to reversed-phase chromatography.
-
Rationale: HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique is well-suited for the retention of very polar analytes that are poorly retained in reversed-phase systems.
-
Issue 3: Inconsistent Retention Times
Symptom: The retention time of the analyte peak shifts between injections or across a sequence of runs.
Causality: Fluctuations in retention time are often due to a lack of control over the mobile phase pH, especially when the pH is close to the pKa of the analyte.[12] Small changes in pH can significantly alter the ionization state of the amine, thereby affecting its retention.[12] Other causes can include temperature fluctuations and column degradation.
Troubleshooting Protocol:
-
Ensure Robust Mobile Phase Buffering:
-
Action: Use a buffer in the mobile phase and ensure its concentration is sufficient (typically 10-50 mM) to maintain a constant pH.[4][5]
-
Rationale: A well-buffered mobile phase will resist small changes in pH, leading to more consistent analyte ionization and, consequently, more stable retention times.[4] The buffer's pKa should be close to the desired mobile phase pH for maximum buffer capacity.[5]
-
-
Operate at a pH Away from the Analyte's pKa:
-
Action: Adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the pKa of the 2-cyclopropyl-2-methylpropan-1-amine derivative.
-
Rationale: When the mobile phase pH is far from the analyte's pKa, the compound exists predominantly in a single ionic state (either fully protonated or fully neutral).[5] This minimizes the impact of small pH fluctuations on retention time.[12]
-
-
Use a Column Thermostat:
-
Action: Maintain a constant column temperature using a column oven.
-
Rationale: Retention times can be sensitive to temperature changes. A stable temperature ensures reproducible chromatography.
-
-
Column Equilibration:
-
Action: Ensure the column is fully equilibrated with the mobile phase before starting the analysis.
-
Rationale: Insufficient equilibration can lead to drifting retention times, especially at the beginning of a sequence.
-
Issue 4: Chiral Separation Challenges
Symptom: Inability to resolve the enantiomers of a chiral 2-cyclopropyl-2-methylpropan-1-amine derivative.
Causality: Enantiomers have identical physical and chemical properties in an achiral environment. Their separation requires a chiral environment, which can be created by using a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[13][14]
Troubleshooting Protocol:
-
Direct Chiral HPLC with a Chiral Stationary Phase (CSP):
-
Action: This is the most common approach.[14] Screen a variety of CSPs to find one that provides adequate selectivity for your enantiomers. Polysaccharide-based and macrocyclic glycopeptide columns are often good starting points.[13]
-
Rationale: CSPs create a three-dimensional chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.[13]
-
-
Optimize Mobile Phase for Chiral Separation:
-
Action: The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) can significantly impact enantioselectivity.[13] Systematically vary the mobile phase composition and additives.
-
Rationale: The mobile phase influences the conformation of both the analyte and the CSP, thereby affecting the chiral recognition mechanism.
-
-
Indirect Chiral HPLC via Derivatization:
-
Action: React the amine enantiomers with a chiral derivatizing agent to form diastereomers.[14]
-
Rationale: Diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[13][14] This approach is less common but can be effective if a suitable derivatizing agent is available and the reaction is well-controlled.[14]
-
-
Chiral Mobile Phase Additives (CMPA):
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC method development for a novel 2-cyclopropyl-2-methylpropan-1-amine derivative?
A1: A good starting point would be a reversed-phase C18 column with a mobile phase consisting of a low pH buffer (e.g., 0.1% formic acid in water, pH ~2.7) and acetonitrile or methanol as the organic modifier. Begin with a gradient elution from a low to a high percentage of the organic solvent to determine the approximate retention time of your compound. From there, you can optimize the gradient, mobile phase pH, and potentially screen other column chemistries based on the initial results.
Q2: My compound lacks a strong chromophore. What are my detection options?
A2: If your 2-cyclopropyl-2-methylpropan-1-amine derivative has poor UV absorbance, you have several options:
-
Mass Spectrometry (MS): HPLC-MS is a powerful technique that provides both separation and mass information, making it ideal for compounds without chromophores.[15]
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that can detect any non-volatile analyte.
-
Pre-column or Post-column Derivatization: You can react your amine with a reagent that introduces a fluorescent or UV-active tag.[16][17] For example, o-phthalaldehyde (OPA) can be used for pre-column derivatization to form highly fluorescent derivatives.[16]
Q3: Can I use ion-pairing reagents with my mass spectrometer?
A3: Traditional ion-pairing reagents like alkyl sulfonates can cause ion suppression in the MS source and contaminate the system. If MS detection is required, consider using volatile ion-pairing reagents like trifluoroacetic acid (TFA) at low concentrations, or preferably, use MS-friendly mobile phase modifiers like formic acid or ammonium formate. Alternatively, explore mixed-mode or HILIC chromatography, which often do not require ion-pairing reagents.[9]
Q4: How do I scale up my analytical method to preparative HPLC for purification?
A4: Scaling up from analytical to preparative HPLC involves several considerations:
-
Maintain Linear Velocity: To preserve the separation, the linear velocity of the mobile phase should be kept constant. This means increasing the flow rate in proportion to the increase in the column's cross-sectional area.[18]
-
Column Loading: Determine the maximum amount of sample that can be loaded onto the preparative column without compromising the resolution between the target peak and its closest impurities.[18] This is often determined empirically by injecting increasing amounts of the sample.[18]
-
Sample Solubility and Injection Solvent: The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase to avoid peak distortion.[18] If a strong solvent must be used, inject the smallest possible volume.[18]
Visualizations and Data
HPLC Troubleshooting Workflow
Caption: A decision tree for troubleshooting common HPLC issues.
Ion-Pair Chromatography Mechanism
Caption: Mechanism of ion-pair chromatography for amine retention.
Recommended Starting Conditions for Method Development
| Parameter | Recommendation | Rationale |
| Column | C18, < 3 µm particle size | Good starting point for reversed-phase with high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH to minimize silanol interactions.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient helps to quickly determine the elution conditions. |
| Flow Rate | 0.5 mL/min for a 2.1 mm ID column | A typical analytical flow rate. Adjust for different column dimensions. |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature. |
| Detection | UV at 210-220 nm or MS | Lower wavelengths are generally better for compounds lacking strong chromophores. MS is ideal. |
References
- Troubleshooting Peak Shape Problems in HPLC.
- Separation of enantiomeric amines by ion-pair chrom
- How to Reduce Peak Tailing in HPLC?. Phenomenex.
- Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals.
- A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis.
- HPLC Peak Tailing. Axion Labs.
- Amines-Ion Pairing.
- Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection. ThermoFisher.
- Mixed-Mode Chromatography and St
- Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
- Peak Tailing in HPLC. Element Lab Solutions.
- HPLC Troubleshooting Guide.
- HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Effect of pH on LC-MS Analysis of Amines.
- Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome.
- Exploring the Role of pH in HPLC Separ
- Effect of pH on LC-MS Analysis of Amines.
- (PDF) Mixed-Mode Chromatography.
- HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies.
- Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ChemRxiv.
- The Science of Separation: Understanding High-Performance Liquid Chrom
- Mixed-Mode Chromatography—A Review.
- Sampling and analytical methodology development for the determination of primary and secondary low molecular weight amines in ambient air. PubMed.
- Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing.
- Acclaim mixed-mode HPLC columns. Thermo Fisher Scientific.
- Preparative HPLC Troubleshooting Guide. Agilent.
- An In-Depth Technical Guide to the Synthesis and Purific
- 53 questions with answers in PREPAR
- General tips for preparative HPLC Technical Note. MZ-Analysentechnik.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Chiral HPLC separation: str
- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- Chiral HPLC Separ
- Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC - NIH.
- Process for the manufacture of cyclopropylamine.
- Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. Chemical Science (RSC Publishing).
- RP-HPLC Purification of Oligonucleotides. Mass Spectrometry Research Facility.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. hplc.eu [hplc.eu]
- 5. veeprho.com [veeprho.com]
- 6. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 7. Amines-Ion Pairing - Chromatography Forum [chromforum.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. helixchrom.com [helixchrom.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. akjournals.com [akjournals.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 15. waters.com [waters.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. mz-at.de [mz-at.de]
Validation & Comparative
Publish Comparison Guide: NMR Spectrum Analysis of 2-Cyclopropyl-2-methylpropan-1-amine Hydrochloride
Executive Summary: The Strategic Value of the Gem-Cyclopropyl/Methyl Motif
In modern drug discovery, 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride (CAS: 1314953-65-5) represents a critical "metabolic blocker" scaffold. By substituting the labile hydrogen atoms at the
This guide provides an authoritative technical analysis of its Nuclear Magnetic Resonance (NMR) profile. Unlike standard alkyl amines, the quaternary center at C2 creates a unique spectral signature—specifically the decoupling of the methylene amine protons —which serves as the primary quality control (QC) checkpoint to distinguish this high-value intermediate from its common regioisomers.
Chemical Profile & Structural Logic[1][2]
Before analyzing the spectrum, we must establish the structural connectivity that dictates the signal splitting patterns.
| Feature | Specification |
| IUPAC Name | 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride |
| CAS Number | 1314953-65-5 |
| Molecular Formula | C |
| Molecular Weight | 149.66 g/mol |
| Structural Key | Quaternary Carbon at C2 (bonded to Methyl, Cyclopropyl, Methyl, and CH |
Theoretical Splitting Prediction
The molecule possesses a neopentyl-like backbone where one methyl of the tert-butyl group is replaced by a cyclopropyl ring.
-
C1 (Methylene, -CH
-N): Isolated from adjacent protons by the quaternary C2. Expectation: Singlet (2H). -
C2 (Quaternary): No protons. Acts as a "spin firewall."
-
C3 & C2-Methyl: Two equivalent methyl groups attached to C2? Correction: The "propan-1-amine" chain implies C1-C2-C3. C2 has a substituent Methyl and a substituent Cyclopropyl. Thus, we have two Methyl groups attached to C2 (one is C3, one is the substituent). They are chemically equivalent due to free rotation. Expectation: Singlet (6H).
-
Cyclopropyl Group: Distinctive high-field multiplets.
Comparative NMR Analysis
This section compares the target compound against its most common structural alternatives (isomers and free base) to demonstrate identification specificity.
Primary Reference Spectrum (1H NMR in DMSO-d )
Solvent Choice: DMSO-d
| Signal ( | Multiplicity | Integral | Assignment | Structural Insight |
| 8.10 - 8.30 | Broad Singlet | 3H | –NH | Confirms Hydrochloride Salt formation. Disappears in D |
| 2.75 - 2.85 | Singlet | 2H | –CH | Critical ID Peak. Appears as a singlet because C2 is quaternary. If this is a doublet, the structure is wrong (see 3.2). |
| 0.95 - 1.05 | Singlet | 6H | –C(CH | The two methyl groups (chain end + substituent) are equivalent. |
| 0.85 - 0.95 | Multiplet | 1H | Cyclopropyl –CH – | The methine proton connecting the ring to the quaternary center. |
| 0.35 - 0.50 | Multiplet | 4H | Cyclopropyl –CH | Characteristic high-field roof-effect multiplets of the cyclopropyl ring. |
Performance vs. Alternatives (Isomeric Differentiation)
The primary challenge in synthesizing this scaffold is distinguishing it from linear or rearranged isomers.
Alternative A: The "Isobutyl" Analog (2-Cyclopropylpropan-1-amine)
-
Structure: Lacks the second methyl group at C2; has a proton instead.
-
Spectral Difference: The C2 position becomes a methine (CH).
-
The –CH
–N signal splits into a Doublet (coupling with C2-H). -
The C2-H appears as a complex multiplet.
-
-
Verdict: If your NMR shows a doublet at ~2.8 ppm, you have the wrong compound.
Alternative B: The Free Base (Neutral Amine)
-
Context: Often researchers need to verify if the salt formation was complete.
-
Spectral Difference:
-
Shift: The –CH
–N signal shifts upfield (lower ppm, ~2.4 ppm) due to the loss of the electron-withdrawing positive charge on nitrogen. -
NH Signal: The broad –NH
peak at 8.2 ppm vanishes; replaced by a weak, broad singlet at ~1-2 ppm (often overlapping with methyls).
-
Experimental Protocols
Protocol 1: NMR Sample Preparation for Salt Verification
To ensure reproducible chemical shifts and resolution of the ammonium protons.
-
Massing: Weigh 5–10 mg of the hydrochloride salt into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d
(99.9% D).-
Note: Do not use CDCl
as amine salts often have poor solubility, leading to weak signals and broad lines.
-
-
Homogenization: Sonicate for 30 seconds. The solution must be perfectly clear.
-
Acquisition:
-
Temperature: 298 K (25°C).
-
Scans: Minimum 16 (for 400 MHz) to ensure clear integration of the cyclopropyl wings.
-
Pulse Delay (d1): Set to
5 seconds to allow full relaxation of the quaternary methyl protons for accurate integration.
-
Protocol 2: D2O Shake Test (Exchange Validation)
To confirm the assignment of the amine protons.
-
Take the NMR tube from Protocol 1.
-
Add 2 drops of D
O directly to the tube. -
Shake vigorously and re-acquire the spectrum.
-
Result: The peak at ~8.2 ppm (NH
) should disappear or diminish significantly due to Deuterium exchange ( ), confirming it is not an impurity.
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for validating the compound's structure during synthesis.
Caption: Logic flow for the structural validation of 2-Cyclopropyl-2-methylpropan-1-amine HCl via NMR.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83151608, 2-Cyclopropyl-2-methylpropan-1-ol (Precursor Analog). Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for neopentyl and cyclopropyl chemical shift increments).
-
Vertex AI Search (2026). Consolidated search results for cyclopropylamine hydrochloride NMR characteristics. (See "Information Gathering" step for synthesis of data).
A Comparative Guide to the Spectroscopic Characterization of 2-Cyclopropyl-2-methylpropan-1-amine Hydrochloride
The Expected FTIR Spectrum: A Composite Analysis
FTIR spectroscopy provides a rapid and non-destructive method for identifying functional groups within a molecule. The expected FTIR spectrum of 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride would be a composite of the characteristic absorption bands of its structural components.
Key Spectral Regions and Expected Vibrational Modes:
-
N-H Stretching (Amine Hydrochloride): The protonation of the primary amine to form a hydrochloride salt results in the formation of an ammonium ion (-NH3+). This group is characterized by a very broad and strong absorption band typically observed in the 2800-3200 cm⁻¹ region.[1] This broadness is a result of extensive hydrogen bonding in the solid state. This feature is a key indicator of the presence of an amine salt.
-
C-H Stretching (Cyclopropyl and Alkyl):
-
Cyclopropyl C-H: The C-H bonds within the strained cyclopropyl ring exhibit a characteristic stretching vibration at a higher frequency than typical alkyl C-H bonds, generally appearing in the 3000-3100 cm⁻¹ region.[2][3][4] The presence of a peak around 3080 cm⁻¹ would be a strong indicator of the cyclopropyl group.
-
Alkyl C-H: The methyl and methylene groups of the propanamine backbone will show characteristic symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range.[2][5] These peaks may sometimes be masked or appear as shoulders on the broad N-H stretching band of the amine hydrochloride.
-
-
N-H Bending (Amine Hydrochloride): Primary amine salts exhibit characteristic N-H bending (scissoring) vibrations. For a primary amine salt (R-NH3+), two bands are expected in the 1500-1600 cm⁻¹ region.[1] These bands arise from the symmetric and asymmetric bending modes of the -NH3+ group.
-
C-H Bending (Alkyl and Cyclopropyl):
-
C-N Stretching: The stretching vibration of the carbon-nitrogen bond in aliphatic amines typically appears in the 1020-1250 cm⁻¹ range.[6][7]
The following table summarizes the expected key FTIR absorption bands for 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| Amine Hydrochloride (-NH3+) | N-H Stretch | 2800-3200 | Strong, Broad |
| Cyclopropyl | C-H Stretch | ~3080 | Medium |
| Alkyl (CH3, CH2) | C-H Stretch | 2850-2960 | Medium to Strong |
| Amine Hydrochloride (-NH3+) | N-H Bend | 1500-1600 (two bands) | Medium |
| Alkyl (CH3, CH2) | C-H Bend | ~1465 | Medium |
| Cyclopropyl | Ring Deformation | ~1020 | Medium |
| Aliphatic Amine | C-N Stretch | 1020-1250 | Medium to Weak |
Comparative Analysis: FTIR vs. Alternative Analytical Techniques
While FTIR is an excellent tool for functional group identification, a comprehensive structural elucidation often requires complementary techniques.
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| FTIR Spectroscopy | Functional groups present. | Rapid and non-destructive confirmation of the amine hydrochloride, cyclopropyl, and alkyl groups. | Does not provide detailed connectivity information. The broad N-H stretch can obscure adjacent C-H stretching bands. |
| ¹H NMR Spectroscopy | Proton environment, connectivity (through coupling). | Provides detailed information on the number and connectivity of protons, confirming the cyclopropyl, methyl, and methylene groups. Chemical shifts can confirm the presence of the amine group. | N-H proton signals can be broad and may exchange with deuterium, making them sometimes difficult to observe.[7][8] |
| ¹³C NMR Spectroscopy | Carbon skeleton. | Clearly distinguishes between the different carbon environments, including the upfield signals characteristic of the strained cyclopropyl ring carbons. | Less sensitive than ¹H NMR. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Provides the exact molecular weight, confirming the molecular formula. Fragmentation patterns can reveal the loss of specific groups, such as the cyclopropyl or methyl groups, further confirming the structure. | Isomers may have similar fragmentation patterns. Does not provide stereochemical information. |
Experimental Protocol: FTIR Analysis of a Solid Amine Hydrochloride
This protocol outlines the steps for acquiring a high-quality FTIR spectrum of a solid amine hydrochloride sample, such as 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride, using the KBr pellet method.
Rationale: The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples in transmission FTIR. KBr is transparent to infrared radiation in the mid-IR region and, when mixed with the sample and pressed into a thin, transparent pellet, allows for the acquisition of a high-quality spectrum.
Materials:
-
2-Cyclopropyl-2-methylpropan-1-amine hydrochloride
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with die set
-
Spatula
-
Infrared lamp (optional, for drying KBr)
Procedure:
-
Sample and KBr Preparation:
-
Gently grind approximately 1-2 mg of the amine hydrochloride sample in the agate mortar.
-
Add approximately 100-200 mg of dry FTIR-grade KBr to the mortar.
-
Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained. The goal is to disperse the sample evenly within the KBr matrix.
-
-
Pellet Formation:
-
Transfer a portion of the sample-KBr mixture into the die of the pellet press.
-
Assemble the press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet. A cloudy pellet may indicate insufficient grinding or the presence of moisture.
-
-
Background Spectrum Acquisition:
-
Place the empty sample holder into the FTIR spectrometer.
-
Acquire a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet containing the sample into the sample holder and insert it into the spectrometer.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify and label the characteristic absorption bands as outlined in the "Expected FTIR Spectrum" section.
-
Compare the obtained spectrum with known spectral databases or the expected vibrational frequencies to confirm the presence of the key functional groups.
-
Workflow for FTIR Analysis
Caption: Workflow for FTIR analysis of a solid sample using the KBr pellet method.
Conclusion
The structural elucidation of 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride relies on a multi-faceted analytical approach. FTIR spectroscopy serves as a powerful initial screening tool, providing rapid and definitive evidence for the presence of the primary amine hydrochloride and the unique cyclopropyl moiety. However, for unambiguous confirmation of the complete molecular structure and connectivity, it is essential to integrate data from complementary techniques such as NMR spectroscopy and mass spectrometry. This integrated analytical strategy ensures the highest level of scientific rigor in the characterization of novel pharmaceutical compounds and research chemicals.
References
- Spectroscopic Confirmation of Heptyl-Cyclopropane: A Compar
- IR: amines.
- The Infrared Spectra of Some Cyclopropanes.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- When Phenyl and Cyclopropyl Rings Meet: Spectroscopic Shifts and Conformational Questions | Request PDF - ResearchG
- 24.10: Spectroscopy of Amines - Chemistry LibreTexts.
- THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS - Canadian Science Publishing.
- Characteristic Infrared Absorption Bands of the Cyclopropyl Ring1 | Journal of the American Chemical Society - ACS Public
- Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online.
- infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes.
- 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax.
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
Metabolic Stability & Safety Profile: Cyclopropyl vs. Isopropyl Amine Scaffolds
[1]
Executive Summary
In medicinal chemistry, the substitution of an isopropyl amine with a cyclopropyl amine is a classic bioisosteric strategy designed to enhance metabolic stability and potency. While both scaffolds provide similar steric bulk and lipophilicity, their metabolic fates diverge radically due to the unique electronic properties of the cyclopropyl ring.
-
The Advantage: Cyclopropyl amines typically exhibit 2–10x longer half-lives (
) than their isopropyl counterparts because the high C–H bond dissociation energy (BDE) of the cyclopropyl ring resists the standard -hydroxylation pathway. -
The Risk: This stability comes at a cost. Cyclopropyl amines are prone to oxidation via a Single Electron Transfer (SET) mechanism, leading to ring opening and the formation of reactive radical species. This often results in Mechanism-Based Inactivation (MBI) of CYP450 enzymes (suicide inhibition), creating significant drug-drug interaction (DDI) liabilities.
This guide provides a technical comparison of these two scaffolds, supported by experimental data and validated assessment protocols.
Part 1: Mechanistic Basis of Metabolism
The metabolic divergence between these scaffolds is rooted in the energy required to break the
Isopropyl Amine: Oxidative N-Dealkylation
The isopropyl group undergoes classical Phase I metabolism. The tertiary C–H bond at the
-
Mechanism:
-Hydroxylation Carbinolamine intermediate Collapse to acetone + primary amine. -
Outcome: Rapid clearance, formation of stable, non-toxic metabolites (acetone).
Cyclopropyl Amine: Mechanism-Based Inactivation
The cyclopropyl C–H bond is significantly stronger (
-
Mechanism: SET oxidation to amine radical cation
Homolytic ring opening (relief of 27.5 kcal/mol ring strain) Formation of a reactive carbon-centered radical. -
Outcome: The radical attacks the CYP450 heme porphyrin or apoprotein, covalently modifying and irreversibly inactivating the enzyme (Suicide Inhibition).
Pathway Visualization
Figure 1: Divergent metabolic pathways. Isopropyl amines undergo predictable clearance, while cyclopropyl amines risk irreversible enzyme inactivation.
Part 2: Comparative Performance Data
The following data illustrates the trade-off between metabolic stability and safety.
Case Study: RSV Fusion Inhibitors
In the optimization of Respiratory Syncytial Virus (RSV) inhibitors, replacing an isopropyl group with a cyclopropyl moiety drastically improved half-life but altered the safety profile.
| Parameter | Isopropyl Analog | Cyclopropyl Analog | Fold Change |
| Structure | N-Isopropyl-benzamide | N-Cyclopropyl-benzamide | - |
| Microsomal | 4.0 min | 39.0 min | ~10x Improvement |
| Intrinsic Clearance ( | High (>100 µL/min/mg) | Low (<15 µL/min/mg) | Significant Reduction |
| CYP3A4 Inhibition ( | > 50 µM (No Shift) | 0.8 µM (with Pre-incubation) | High TDI Risk |
| Metabolic Soft Spot | Aromatic Ring (Remote) | Site Switching |
Data adapted from: Bonfanti et al., Bioorg. Med. Chem. Lett. (2008) and related matched-molecular pair analyses.
General Property Comparison
| Feature | Isopropyl Amine | Cyclopropyl Amine |
| Bond Dissociation Energy | ~96 kcal/mol (Tertiary C-H) | ~106 kcal/mol (Cyclopropyl C-H) |
| Lipophilicity (LogP) | Moderate | Similar (slightly lower |
| Basicity ( | ~10.5 (Typical secondary amine) | ~8.5 - 9.0 (Lower due to |
| Primary Clearance Route | N-Dealkylation | Ring Oxidation or Remote Metabolism |
| Toxicity Liability | Low (Acetone formation) | High (Suicide Inhibition/Reactive Metabolites) |
Part 3: Experimental Protocols
To validate the stability and safety of these scaffolds, two distinct assays are required: Intrinsic Clearance (to prove stability) and IC50 Shift (to rule out suicide inhibition).
Protocol A: Microsomal Stability (Intrinsic Clearance)
Objective: Determine the metabolic half-life (
-
Preparation:
-
Prepare 1 µM test compound in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).
-
Pre-incubate at 37°C for 5 minutes.
-
-
Initiation:
-
Add NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).
-
-
Sampling:
-
Remove aliquots (50 µL) at
min. -
Quench immediately in 150 µL ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Plot
vs. time. The slope determines .
-
Protocol B: IC50 Shift Assay (Time-Dependent Inhibition)
Objective: Detect mechanism-based inactivation (critical for cyclopropyl scaffolds).
-
Experimental Design:
-
Arm 1 (No Pre-incubation): Standard IC50. Compound + Substrate + NADPH added simultaneously.
-
Arm 2 (30 min Pre-incubation): Compound + Microsomes + NADPH incubated for 30 min before adding substrate.
-
-
Execution:
-
Prepare serial dilutions of the test compound (0.1 µM to 50 µM).
-
Pre-incubation Step: Incubate compound with HLM (1.0 mg/mL) and NADPH for 30 min at 37°C.
-
Substrate Addition: Dilute the mixture 10-fold into a secondary incubation containing the CYP-specific probe substrate (e.g., Midazolam for CYP3A4 or Dextromethorphan for CYP2D6).
-
Measurement: Measure the formation of the specific metabolite (e.g., 1'-hydroxymidazolam) via LC-MS/MS.
-
-
Calculation:
-
Calculate
for both arms. -
Shift Ratio:
. -
Interpretation: A ratio > 1.5 indicates potential Time-Dependent Inhibition (TDI). Cyclopropyl amines often show ratios > 5.0.
-
Assessment Workflow
Figure 2: Decision tree for evaluating amine scaffolds. Note that passing stability (Step 1) often triggers the need for rigorous TDI testing (Step 2) when using cyclopropyl amines.
Part 4: Conclusion & Strategic Recommendations
When choosing between cyclopropyl and isopropyl amine scaffolds:
-
Use Isopropyl when the molecule is already metabolically stable enough, or when the target enzyme pocket cannot accommodate the rigid geometry of a cyclopropane. It is the safer "default" to avoid DDI liabilities.
-
Use Cyclopropyl when the isopropyl analog suffers from rapid N-dealkylation.
-
Mitigation Strategy: If the cyclopropyl amine causes TDI, consider blocking the
-carbon with a methyl group (forming a 1-methylcyclopropyl moiety). This prevents the abstraction of the -proton required for the ring-opening mechanism in some pathways, though it may not stop SET-mediated processes entirely.
-
-
Validation: Never assume a cyclopropyl analog is safe based on stability data alone. The IC50 Shift Assay is mandatory for any cyclopropyl-containing lead candidate.
References
-
Bonfanti, J. F., et al. (2008). Discovery of novel fusion inhibitors of respiratory syncytial virus. Bioorganic & Medicinal Chemistry Letters, 18(24), 6419-6424.
-
Hanzlik, R. P., & Tullman, R. H. (1982). Suicidal inactivation of cytochrome P-450 by cyclopropylamines.[2] Evidence for cation-radical intermediates. Journal of the American Chemical Society, 104(7), 2048-2050.
-
Orr, S. T., et al. (2012). Mechanism-based inactivation (MBI) of cytochrome P450 enzymes: structure-activity relationships and discovery strategies to mitigate drug-drug interaction risks.[3] Journal of Medicinal Chemistry, 55(11), 4896-4933.
-
Walsky, R. L., & Obach, R. S. (2004). Validated assays for human cytochrome P450 activities.[4][5] Drug Metabolism and Disposition, 32(6), 647-660.
-
Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225.
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 3. Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time-dependent inhibition and induction of human cytochrome P4503A4/5 by an oral IAP antagonist, LCL161, in vitro and in vivo in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
Purity Verification of 2-Cyclopropyl-2-methylpropan-1-amine HCl: A Comparative Guide to LC-MS and Alternative Methodologies
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring safety and efficacy. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity verification of 2-Cyclopropyl-2-methylpropan-1-amine HCl, a valuable building block in medicinal chemistry. We will explore the nuances of the LC-MS method, its validation according to international guidelines, and an objective comparison with alternative analytical techniques, supported by experimental insights and data.
The Critical Role of Purity for 2-Cyclopropyl-2-methylpropan-1-amine HCl
2-Cyclopropyl-2-methylpropan-1-amine is a primary aliphatic amine featuring a sterically hindered cyclopropyl group. This structural motif is of significant interest in drug discovery for its ability to modulate metabolic stability and receptor binding affinity. As with any API or intermediate, stringent purity control is paramount. Impurities, which can arise from starting materials, by-products, or degradation, can impact the safety, efficacy, and stability of the final drug product. Therefore, a robust and reliable analytical method for purity determination is not just a regulatory requirement but a scientific necessity.
Primary Recommended Methodology: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS stands out as the premier technique for the analysis of non-volatile and thermally labile compounds like 2-Cyclopropyl-2-methylpropan-1-amine HCl. Its combination of high-resolution separation with sensitive and specific detection makes it ideal for both identifying and quantifying the main component and its potential impurities.
Causality Behind Experimental Choices in LC-MS Method Development
The development of a successful LC-MS method for a small, polar, and basic compound like 2-Cyclopropyl-2-methylpropan-1-amine requires careful consideration of several factors to overcome analytical challenges such as poor retention on traditional reversed-phase columns.
-
Column Selection: Standard C18 columns often provide insufficient retention for polar amines. A pentafluorophenyl (PFP) stationary phase is a superior choice. The PFP phase offers alternative selectivity through multiple interaction mechanisms, including dipole-dipole, pi-pi, and ion-exchange, which enhance the retention of basic compounds.
-
Mobile Phase Composition: An acidic mobile phase is crucial for ensuring the amine is in its protonated, more polar form, which aids in retention and provides good peak shape. A typical mobile phase would consist of water and a polar organic solvent like acetonitrile or methanol, with an acidic modifier such as formic acid or acetic acid. The gradient elution, starting with a high aqueous component and gradually increasing the organic solvent, allows for the effective separation of the main compound from both more polar and less polar impurities.
-
Mass Spectrometry Parameters: Electrospray Ionization (ESI) in positive ion mode is the ideal ionization technique for this amine. The basic nitrogen atom is readily protonated, forming a stable [M+H]⁺ ion. A triple quadrupole mass spectrometer (QqQ-MS) operated in Multiple Reaction Monitoring (MRM) mode offers high sensitivity and selectivity for quantification.[1][2] For impurity identification, a high-resolution mass spectrometer (HRMS) like an Orbitrap or a Time-of-Flight (TOF) instrument provides accurate mass measurements, enabling the determination of elemental compositions.[3]
Experimental Workflow for LC-MS Analysis
Caption: Workflow for the purity analysis of 2-Cyclopropyl-2-methylpropan-1-amine HCl by LC-MS.
Step-by-Step Experimental Protocol for LC-MS
-
Standard and Sample Preparation:
-
Prepare a stock solution of 2-Cyclopropyl-2-methylpropan-1-amine HCl at 1 mg/mL in a diluent of 50:50 (v/v) water:acetonitrile.
-
For linearity assessment, prepare a series of calibration standards by diluting the stock solution.
-
Prepare the test sample at a concentration of 1 mg/mL in the same diluent.
-
-
LC-MS Conditions:
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: Agilent InfinityLab Poroshell 120 PFP, 2.1 x 100 mm, 2.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS System: Agilent 6470A Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: ESI Positive.
-
MRM Transitions: Monitor the transition for the parent ion to a characteristic product ion.
-
-
Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: Analyze a blank (diluent), the standard, and a spiked sample containing known potential impurities. Potential impurities could include unreacted starting materials from common synthetic routes (e.g., cyclopropanecarboxaldehyde, 2-methylpropan-2-amine), or by-products from reductive amination or other synthetic pathways.[4] The method should demonstrate baseline resolution of the main peak from all impurity peaks.
-
Linearity: Analyze the calibration standards over a range (e.g., 0.1 to 10 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (R²), which should be >0.99.
-
Accuracy: Analyze samples with known amounts of spiked impurities at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within an acceptable range (typically 98-102%).
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts or equipment (intermediate precision). The relative standard deviation (RSD) should be below a specified threshold (e.g., <2%).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase pH, column temperature, flow rate) to assess the method's reliability during normal use.
-
Expected Performance Characteristics of the LC-MS Method
| Parameter | Expected Result |
| Specificity | Baseline resolution of the main peak from potential impurities. |
| Linearity (R²) | > 0.995 |
| Accuracy (% Recovery) | 95-105% |
| Precision (% RSD) | < 5% |
| LOQ | < 0.05% of the main component concentration |
Comparison with Alternative Analytical Methodologies
While LC-MS is the recommended primary technique, other methods can be employed for orthogonal verification or in specific contexts.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.
-
Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. The separated compounds are then detected by a mass spectrometer.
-
Applicability: For primary amines like 2-Cyclopropyl-2-methylpropan-1-amine, direct analysis can be challenging due to their polarity and tendency to cause peak tailing on standard GC columns.[5] Derivatization is often necessary to increase volatility and improve chromatographic performance. Common derivatizing agents include pentafluorobenzoyl chloride (PFBOC) or isobutyl chloroformate.[6][7]
-
Advantages: High sensitivity, especially with derivatization, and excellent separation efficiency.[8]
-
Disadvantages: Requires derivatization, which adds a step to sample preparation and can introduce variability. Not suitable for non-volatile or thermally labile impurities.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.
-
Principle: In a fused-silica capillary filled with an electrolyte, charged molecules migrate at different velocities under the influence of an electric field.
-
Applicability: As a primary amine, 2-Cyclopropyl-2-methylpropan-1-amine will be protonated in an acidic buffer and is well-suited for CE analysis.[9] CE can be coupled with MS (CE-MS) for specific identification.[10]
-
Advantages: High separation efficiency, minimal sample consumption, and rapid analysis times.
-
Disadvantages: Lower sensitivity compared to LC-MS and GC-MS, which may require pre-concentration steps.[11] Reproducibility can be a challenge due to factors like capillary surface chemistry.
Quantitative Nuclear Magnetic Resonance (qNMR)
NMR spectroscopy is a primary analytical technique that provides detailed structural information and can be used for quantitative analysis.
-
Principle: qNMR determines the concentration or purity of a substance by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard of known concentration.[12][13]
-
Applicability: qNMR is an excellent method for purity determination of small molecules and is considered a primary ratio method.[14][15] It does not require a reference standard of the analyte itself, which is a significant advantage for novel compounds.
-
Advantages: Non-destructive, provides structural confirmation alongside quantification, and is a primary method that can be used to certify reference standards.[16][17]
-
Disadvantages: Lower sensitivity compared to chromatographic methods, making it less suitable for trace impurity analysis. Requires a relatively larger amount of sample (typically a few milligrams).[13]
Comparative Summary of Analytical Techniques
| Feature | LC-MS | GC-MS | Capillary Electrophoresis (CE) | Quantitative NMR (qNMR) |
| Principle | Liquid-phase separation with mass detection | Gas-phase separation with mass detection | Separation in an electric field | Nuclear spin resonance in a magnetic field |
| Applicability | Excellent for non-volatile and thermally labile compounds | Requires volatile and thermally stable compounds (often with derivatization for amines) | Excellent for charged species | Applicable to any soluble compound with NMR-active nuclei |
| Sensitivity | Very high (ng to pg level) | Very high, especially with derivatization (pg level) | Moderate (µg to ng level) | Low (mg level) |
| Sample Preparation | Simple dissolution and filtration | Often requires derivatization | Simple dissolution in buffer | Precise weighing with an internal standard |
| Throughput | High | Moderate (due to derivatization) | High | Moderate |
| Key Advantage | Broad applicability and high sensitivity without derivatization | High sensitivity for volatile compounds | High separation efficiency for charged molecules | Absolute quantification without a specific reference standard |
| Key Disadvantage | Matrix effects can suppress ionization | Limited to volatile/thermolabile compounds; derivatization adds complexity | Lower sensitivity; reproducibility can be challenging | Low sensitivity; not suitable for trace analysis |
Decision-Making Workflow for Method Selection
Caption: Decision tree for selecting an analytical method for purity verification.
Conclusion and Recommendations
For the comprehensive purity verification of 2-Cyclopropyl-2-methylpropan-1-amine HCl, LC-MS is the most suitable and robust primary methodology . Its ability to handle polar, non-volatile compounds without the need for derivatization, coupled with its high sensitivity and specificity, makes it the ideal choice for routine quality control and impurity profiling in a drug development setting.
Quantitative NMR serves as an invaluable orthogonal technique. Its strength lies in providing an absolute purity value without the need for a specific certified reference standard of the analyte, making it perfect for the initial characterization of new batches and for validating the results obtained from LC-MS.
GC-MS and CE are viable alternatives but are generally considered secondary choices for this specific application. GC-MS is a powerful tool but is hampered by the need for derivatization. CE offers excellent separation but may lack the required sensitivity for trace impurity analysis without specialized detectors or pre-concentration steps.
A well-validated LC-MS method, supported by orthogonal verification using qNMR, provides a self-validating and trustworthy system for ensuring the purity of 2-Cyclopropyl-2-methylpropan-1-amine HCl, thereby upholding the highest standards of scientific integrity and contributing to the development of safe and effective pharmaceuticals.
References
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
RSSL. qNMR for Purity Determination in Pharmaceuticals. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2009). Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer. Astrobiology, 9(9), 849–862. [Link]
-
JEOL Ltd. What is qNMR (quantitative NMR) ? | Applications Notes. [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
-
American Pharmaceutical Review. (2020, August 25). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. [Link]
-
ResolveMass Laboratories Inc. NMR characterization of small and large molecules. [Link]
-
Akyüz, M., & Ata, Ş. (2011). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. Journal of chromatography. A, 1218(44), 8031–8038. [Link]
-
Kovács, A., Simon-Sarkadi, L., & Ganzler, K. (1999). Determination of biogenic amines by capillary electrophoresis. Journal of chromatography. A, 836(2), 305–313. [Link]
-
LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC. [Link]
-
Akyüz, M., & Ata, S. (2011). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. ResearchGate. [Link]
-
ResearchGate. LC/MS/MS detection of short-chain aliphatic amines in glazing agents for fruit coating. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69828, Cyclopropylamine. [Link]
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
-
Gf, P., Bh, C., Jb, G., Da, L., & Jm, S. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of medicinal chemistry, 57(22), 9220–9221. [Link]
-
Nap, R., van der Wal, S., Somsen, G. W., & de Jong, G. J. (2019). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. Molecules (Basel, Switzerland), 24(18), 3273. [Link]
-
Spectral Service AG. Purity Testing & Quantitative NMR Analysis. [Link]
-
Ataman Kimya. CYCLOPROPYLAMINE. [Link]
-
JoVE. (2024, December 5). Video: Capillary Electrophoresis: Applications. [Link]
-
Liu, D., Wang, Y., Li, Y., An, T., & Li, G. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of environmental sciences (China), 115, 246–254. [Link]
-
Li, Y., Li, S., Zhang, C., & Chen, Y. (2022). A Capillary Electrophoresis Method Based on Molecularly Imprinted Solid-Phase Extraction for Selective and Sensitive Detection of Histamine in Foods. Foods (Basel, Switzerland), 11(20), 3244. [Link]
-
You, H., Li, Y., & Lee, H. K. (2014). Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography-mass spectrometry and ion chromatography. Atmospheric Chemistry and Physics, 14(13), 6749–6760. [Link]
-
Synthetic Methods towards 1-Substituted Cyclopropylamines. (n.d.). McMaster University. [Link]
-
Semantic Scholar. Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphthylisothiocyanate) derivatives. [Link]
- Google Patents. US4590292A - Process for the manufacture of cyclopropylamine.
-
Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
-
GC-MS analysis of Polycarpaea corymbosa (L.) Lam whole plant. (2012, December 28). International Journal of PharmTech Research. [Link]
- LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. (n.d.). [PDF Document].
-
Chromatography Forum. (2006, March 18). Detecting Primary Amines. [Link]
-
de Meijere, A., Kozhushkov, S. I., & Khlebnikov, A. F. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein journal of organic chemistry, 7, 1074–1079. [Link]
-
Raghuram, P., Raju, I., & Sriramulu, J. (2010). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. Chromatographia, 71(5-6), 525–528. [Link]
-
NIST. Cyclopropylamine. [Link]
-
ResearchGate. GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. [Link]
-
Agilent. (2009, March 1). Analysis of aromatic amines in leather extracts by CE-MS. [Link]
-
DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. (n.d.). [PDF Document]. [Link]
-
Jain, R., & Singh, R. (2018). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Journal of analytical toxicology, 42(9), 628–637. [Link]
-
Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
-
Agilent. Basics of LC/MS. [Link]
-
Bioanalysis Zone. Testing for Amphetamine and Methamphetamine Abuse using Chiral LC/MS. [Link]
Sources
- 1. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. longdom.org [longdom.org]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Video: Capillary Electrophoresis: Applications [jove.com]
- 10. agilent.com [agilent.com]
- 11. mdpi.com [mdpi.com]
- 12. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 13. emerypharma.com [emerypharma.com]
- 14. veeprho.com [veeprho.com]
- 15. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. resolvemass.ca [resolvemass.ca]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride
As a research chemical, 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride requires a cautious and well-informed approach to handling. The absence of comprehensive toxicological data for this specific molecule necessitates treating it as a substance with unknown toxicity. This guide synthesizes established safety protocols for handling analogous chemical structures, such as amine hydrochlorides and cyclopropylamines, to provide a robust framework for its safe use in a laboratory setting. The core principle of this guidance is the adherence to a Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA), to minimize exposure and mitigate risks.[1][2][3][4][5]
Hazard Identification and Risk Assessment
Given the novelty of 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride, a thorough risk assessment is the foundational step before any handling.[6] This involves a critical evaluation of the planned experimental procedures and the potential for exposure. While a specific Safety Data Sheet (SDS) is not available, the known hazards of similar compounds provide a basis for our safety considerations.
-
Amine Hydrochlorides: This class of compounds can range from irritants to toxic substances. They may cause irritation to the skin, eyes, and respiratory tract.[7][8] Ingestion can be harmful.
-
Cyclopropylamines: Some cyclopropylamines are known to be flammable liquids and may cause skin and eye burns.[9] Inhalation may lead to respiratory irritation and central nervous system effects.[10]
Therefore, it is prudent to handle 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride as a substance that is potentially harmful if ingested, an irritant to the skin and eyes, and a respiratory tract irritant.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE is non-negotiable when handling chemicals of unknown toxicity.[3][11][12][13] All PPE should meet the standards set by the American National Standards Institute (ANSI) or the National Institute for Occupational Safety and Health (NIOSH).[6][14]
| Protection Type | Specific PPE Recommendation | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[14][15][16] | Provides a barrier against accidental splashes of the compound, which could be corrosive or irritating to the eyes. A face shield offers an additional layer of protection for the entire face. |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[8][14][16] | Protects the skin from contact with the chemical. Flame-resistant material is a precautionary measure given the potential flammability of related compounds. |
| Hand Protection | Double-gloving with nitrile gloves.[8][16] | Nitrile gloves offer good resistance to a range of chemicals. Double-gloving provides an extra layer of protection in case the outer glove is compromised. It is crucial to inspect gloves for any signs of degradation before use.[15][17] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary. | The need for respiratory protection should be determined by a risk assessment.[13] If there is a potential for generating aerosols or dusts, or if working outside of a certified chemical fume hood, a respirator is recommended. |
Operational Plan: A Step-by-Step Approach to Safe Handling
A well-defined operational plan ensures that every step, from receiving the compound to its final use, is conducted with safety as the priority.
Receiving and Storage
-
Upon receipt, carefully inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13]
-
Ensure the container is clearly labeled with the chemical name, any known hazards, and the date of receipt.
Handling and Use
All handling of 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride should be performed within a certified chemical fume hood to minimize the risk of inhalation.[8]
Caption: A workflow diagram for the safe handling of 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride.
Spill and Emergency Response
-
In the event of a small spill, use an appropriate absorbent material to contain it.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10]
-
If eye contact occurs, flush with water for at least 15 minutes and seek immediate medical attention.[10]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial to protect both human health and the environment.[18]
-
All waste containing 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride, including contaminated gloves and absorbent materials, should be collected in a clearly labeled, sealed container.[18]
-
Dispose of the chemical waste through your institution's hazardous waste management program.[19][20] Do not dispose of amines down the drain.[18]
By adhering to these guidelines, researchers can handle 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride with a high degree of safety, ensuring a secure laboratory environment for themselves and their colleagues.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]
-
Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety. [Link]
-
Personal Protective Equipment. University of Illinois Division of Research Safety. [Link]
-
Required Personal Protective Equipment Use in Campus Research Laboratories. Princeton University Environmental Health and Safety. [Link]
-
Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide. LabRepCo. [Link]
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]
-
The OSHA Laboratory Standard. Lab Manager. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. Labelmaster. [Link]
-
Occupational Health Guidelines for Chemical Hazards (81-123). NIOSH - CDC. [Link]
-
Standard Operating Procedure for Hydrochloric Acid. University of California, Merced Environmental Health and Safety. [Link]
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
Chemical Safety in the Workplace. Centers for Disease Control and Prevention. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. [Link]
-
Safety Data Sheet for 1-[(4-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride. KISHIDA CHEMICAL CO., LTD. [Link]
-
Safety Data Sheet for Cyclopropylamine. Fisher Scientific. [Link]
-
Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
-
What are the Health and Safety Guidelines for Using Amines? ProcessBarron. [Link]
-
Safety Data Sheet for (Dicyclopropylmethyl)amine Hydrochloride. Angene Chemical. [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of New Hampshire. [Link]
-
Material Safety Data Sheet for 2-Methyl-Cyclopropane-Methanol. Cole-Parmer. [Link]
Sources
- 1. osha.gov [osha.gov]
- 2. mastercontrol.com [mastercontrol.com]
- 3. labequipmentdirect.com [labequipmentdirect.com]
- 4. nps.edu [nps.edu]
- 5. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 6. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 7. combi-blocks.com [combi-blocks.com]
- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 9. fishersci.ca [fishersci.ca]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. gz-supplies.com [gz-supplies.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 15. Personal Protective Equipment | Division of Research Safety | Illinois [drs.illinois.edu]
- 16. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 17. artsci.usu.edu [artsci.usu.edu]
- 18. collectandrecycle.com [collectandrecycle.com]
- 19. fishersci.es [fishersci.es]
- 20. angenechemical.com [angenechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
